2-(benzyloxy)-6-bromonaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBDTXZESAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348769 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-45-9 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)-6-bromonaphthalene from 6-bromo-2-naphthol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This guide details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format for ease of comparison and reproducibility.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound from 6-bromo-2-naphthol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 6-bromo-2-naphthol, forming a more nucleophilic naphthoxide ion. This ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide) in a concerted SN2 fashion. This backside attack results in the displacement of the bromide leaving group and the formation of the desired ether product, this compound.
The choice of a primary alkyl halide, such as benzyl bromide, is crucial as the SN2 mechanism is sensitive to steric hindrance.[2] Common bases for the deprotonation of phenols in this synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway.
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| 6-Bromo-2-naphthol | 223.07 | ≥98% |
| Benzyl bromide | 171.04 | ≥98% |
| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% |
| Acetone | 58.08 | Anhydrous |
| Ethyl acetate (EtOAc) | 88.11 | Reagent grade |
| Hexane | 86.18 | Reagent grade |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-naphthol (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by anhydrous potassium carbonate (typically 1.5-2.5 eq). Stir the suspension for 15-30 minutes at room temperature.
-
Addition of Benzyl Bromide: Add benzyl bromide (typically 1.05-1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a white solid.
Quantitative Data
The following table summarizes the reported yield and physical properties of this compound.
| Parameter | Value | Reference |
| Yield | 96% | A. K. Potts, Ph.D. Thesis, 2012 |
| Melting Point | 112-113 °C | A. K. Potts, Ph.D. Thesis, 2012 |
| Molecular Formula | C₁₇H₁₃BrO | - |
| Molecular Weight | 313.19 g/mol | - |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.95 (d, J = 1.8 Hz, 1H), 7.64 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.51 – 7.46 (m, 3H), 7.42 – 7.32 (m, 3H), 7.21 (dd, J = 8.9, 2.3 Hz, 1H), 5.21 (s, 2H). | A. K. Potts, Ph.D. Thesis, 2012 |
| ¹³C NMR (CDCl₃) | δ 156.8, 136.7, 131.1, 130.3, 129.8, 129.2, 128.8, 128.2, 127.6, 122.3, 119.5, 117.2, 107.9, 70.3. | A. K. Potts, Ph.D. Thesis, 2012 |
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(benzyloxy)-6-bromonaphthalene is a disubstituted naphthalene derivative. The naphthalene core is a bicyclic aromatic hydrocarbon, and the substituents—a benzyloxy group at position 2 and a bromine atom at position 6—confer specific chemical and physical properties that make it a valuable intermediate in organic synthesis. The benzyloxy group is an ether linkage to a benzyl group, while the bromo group is a halogen substituent. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. This information is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃BrO | [1][2] |
| Molecular Weight | 313.19 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 112-113 °C | [1] |
| Boiling Point (Predicted) | 434.6 ± 20.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Table 2: Chemical Identifiers and Computational Data
| Identifier/Parameter | Value | Source(s) |
| CAS Number | 2234-45-9 | [1][2] |
| InChI | 1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | [2] |
| InChIKey | QVVBDTXZESAKDU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | [3] |
| PubChem CID | 640595 | [1] |
| LogP (Predicted) | 5.18 | [1] |
| Topological Polar Surface Area | 9.23 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 6-bromo-2-naphthol with a benzyl halide.
Step 1: Synthesis of the Precursor, 6-bromo-2-naphthol
A detailed, reliable procedure for the synthesis of 6-bromo-2-naphthol from 2-naphthol has been published in Organic Syntheses. The following protocol is adapted from this established method[4][5].
-
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial acetic acid
-
Bromine
-
Mossy tin
-
Water
-
-
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.
-
Slowly add a solution of 2 moles of bromine in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, add water to the mixture and heat it to boiling.
-
Cool the mixture to 100 °C and add mossy tin in portions.
-
Continue boiling the mixture for approximately 3 hours until the tin is dissolved.
-
Cool the reaction mixture to 50 °C and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by suction filtration and wash it with cold water.
-
Dry the product. The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield pure 6-bromo-2-naphthol as a white solid.
-
Step 2: O-Benzylation of 6-bromo-2-naphthol (Williamson Ether Synthesis)
The following is a general but detailed protocol for the benzylation of a phenol, adapted for the synthesis of this compound[6][7][8][9][10].
-
Materials:
-
6-bromo-2-naphthol
-
A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetone)
-
Benzyl bromide or benzyl chloride
-
Water
-
An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-bromo-2-naphthol in the chosen anhydrous solvent.
-
Carefully add 1.1 to 1.5 equivalents of the strong base in portions. If using NaH, hydrogen gas will be evolved. The mixture is stirred until the deprotonation is complete, forming the naphthoxide salt.
-
To the resulting solution, add 1.1 to 1.5 equivalents of benzyl bromide or benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Physicochemical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions: The spectrum should exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.
-
-
Mass Spectrometry (MS):
-
Method: The mass spectrum can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
-
Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and other fragment ions corresponding to the loss of various parts of the molecule, such as the benzyl group. The isotopic pattern of bromine (approximately equal intensity for M⁺ and M+2⁺ peaks) should be observable.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-naphthol.
Caption: Synthetic route to this compound.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. The provided data and experimental protocols are intended to facilitate its use as a building block in research and development, particularly in the fields of medicinal chemistry and materials science. While direct biological activity data for this specific compound is scarce, its structural motifs suggest potential for further investigation in drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Benzyloxy-6-bromonaphthalene (2234-45-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. This compound | 2234-45-9 | Benchchem [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: 2-(benzyloxy)-6-bromonaphthalene (CAS: 2234-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(benzyloxy)-6-bromonaphthalene is a synthetic organic compound belonging to the class of naphthyl ethers. Its structure, featuring a naphthalene core with a benzyloxy and a bromo substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently under-investigated, biological significance.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 2234-45-9 | [1][2][3] |
| Molecular Formula | C₁₇H₁₃BrO | [1][2][3] |
| Molecular Weight | 313.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | 434.6 ± 20.0 °C (Predicted) | [2] |
| Purity | ≥95% | [1] |
| Storage | Room temperature, sealed in a dry place | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the synthesis involves the reaction of 6-bromo-2-naphthol with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from 2-naphthol.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide presents an estimated ¹H NMR data set based on the analysis of structurally related compounds, namely 2-benzyloxynaphthalene and 6-bromo-2-naphthol. This approach allows for a reliable prediction of the chemical shifts and coupling patterns, providing valuable information for the structural elucidation and purity assessment of this compound.
Estimated ¹H NMR Data
The following table summarizes the estimated quantitative ¹H NMR data for this compound. These values are predicted based on the known effects of the benzyloxy and bromo substituents on the naphthalene core.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 7.85 | d | 9.0 | 1H |
| H-3 | 7.28 | d | 2.4 | 1H |
| H-4 | 7.40 | dd | 9.0, 2.4 | 1H |
| H-5 | 7.70 | d | 8.8 | 1H |
| H-7 | 7.55 | dd | 8.8, 2.2 | 1H |
| H-8 | 7.95 | d | 2.2 | 1H |
| -OCH₂- | 5.25 | s | - | 2H |
| Phenyl (ortho) | 7.50 | d | 7.5 | 2H |
| Phenyl (meta) | 7.42 | t | 7.5 | 2H |
| Phenyl (para) | 7.35 | t | 7.5 | 1H |
Disclaimer: The data presented in this table is an estimation derived from the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Molecular Structure and Proton Assignments
The structure of this compound with the assigned proton labels is illustrated below.
Caption: Molecular structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
3.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
-
Coupling Constant Measurement: Measure the J-coupling constants for all multiplets.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The provided estimated data and detailed protocols serve as a practical resource for the characterization of this important chemical compound.
In-Depth Technical Guide: 13C NMR Data for 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom in the 2-(benzyloxy)-6-bromonaphthalene molecule. The predictions are derived from the analysis of 13C NMR data of related compounds, including 2-bromonaphthalene and 2-(benzyloxy)naphthalene, and the application of substituent chemical shift (SCS) principles. The benzyloxy group is an electron-donating group, which typically causes an upfield shift (lower ppm) for the ortho and para carbons, while the bromine atom is an electron-withdrawing group, leading to a downfield shift (higher ppm) for the carbon to which it is attached.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~119.5 |
| C-2 | ~156.2 |
| C-3 | ~107.3 |
| C-4 | ~129.8 |
| C-4a | ~128.7 |
| C-5 | ~129.2 |
| C-6 | ~118.5 |
| C-7 | ~130.3 |
| C-8 | ~128.2 |
| C-8a | ~135.4 |
| C-1' (ipso-benzyl) | ~136.8 |
| C-2'/C-6' (ortho-benzyl) | ~127.8 |
| C-3'/C-5' (meta-benzyl) | ~128.9 |
| C-4' (para-benzyl) | ~128.3 |
| -CH2- | ~70.1 |
| Note: These values are estimations and may differ from experimentally obtained data. The predicted shifts are relative to a Tetramethylsilane (TMS) standard at 0.00 ppm, assuming a deuterated chloroform (CDCl3) solvent. |
Experimental Protocols: Acquiring 13C NMR Data
The following is a generalized protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a solid aromatic compound such as this compound.
1. Sample Preparation:
-
Dissolve 15-50 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution into a 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer's probe.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.[1]
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition:
-
Set the spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.[1]
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).
-
Set an appropriate number of scans (ns), typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Use a relaxation delay (d1) of 1-2 seconds to allow for the relaxation of carbon nuclei between pulses.[1]
-
Initiate the acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Reference the chemical shifts to the solvent peak (e.g., 77.16 ppm for CDCl3) or an internal standard like TMS.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
Mandatory Visualization: Synthesis Workflow
The most common synthetic route to this compound is the Williamson ether synthesis. This involves the reaction of 6-bromo-2-naphthol with a benzylating agent, such as benzyl bromide, in the presence of a weak base.
Caption: Synthesis of this compound.
References
Mass Spectrometry Analysis of 2-(Benzyloxy)-6-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-6-bromonaphthalene is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a naphthalene core substituted with a benzyloxy and a bromo group, makes it a versatile intermediate for the synthesis of more complex molecules. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, focusing on predicted fragmentation patterns under electron ionization (EI), experimental protocols, and data interpretation.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound can be predicted based on the principles of organic mass spectrometry. The molecular formula is C₁₇H₁₃BrO, with a molecular weight of approximately 313.19 g/mol . Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Under electron ionization (EI), a hard ionization technique, the molecule is expected to undergo significant fragmentation. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses. The benzylic ether linkage is a likely site for initial cleavage.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) and a 6-bromo-2-naphthoxy radical. The benzyl cation is expected to be the base peak in the spectrum due to its resonance stability (tropylium ion).
-
Formation of Naphthoxy Cation: Alternatively, charge retention on the naphthalene moiety can lead to the formation of the 6-bromo-2-naphthoxy cation.
-
Loss of Bromine: Fragmentation can also be initiated by the loss of the bromine atom from the molecular ion or subsequent fragment ions.
-
Naphthalene Ring Fragmentation: At higher energies, the naphthalene ring system itself may undergo fragmentation, leading to smaller aromatic fragments.
Data Presentation
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.
| m/z (predicted) | Proposed Ion Structure | Formula | Significance |
| 312/314 | [C₁₇H₁₃⁷⁹BrO]⁺ / [C₁₇H₁₃⁸¹BrO]⁺ | C₁₇H₁₃BrO | Molecular Ion (M⁺) |
| 233/235 | [C₁₀H₆⁷⁹BrO]⁺ / [C₁₀H₆⁸¹BrO]⁺ | C₁₀H₆BrO | Loss of benzyl radical (•C₇H₇) |
| 221/223 | [C₁₀H₆⁷⁹Br]⁺ / [C₁₀H₆⁸¹Br]⁺ | C₁₀H₆Br | Loss of benzyloxy radical (•OC₇H₇) |
| 207 | [C₁₀H₇Br]⁺ | C₁₀H₇Br | 2-Bromonaphthalene cation |
| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation |
| 91 | [C₇H₇]⁺ | C₇H₇ | Base Peak (Tropylium ion) |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |
Experimental Protocols
A standard method for the mass spectrometric analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
Data Analysis: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time will provide the fragmentation pattern for structural confirmation.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of the target compound.
An In-depth Technical Guide on the Solubility of 2-(benzyloxy)-6-bromonaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases has not yielded specific quantitative solubility data for 2-(benzyloxy)-6-bromonaphthalene in various organic solvents. This guide, therefore, provides a theoretical framework for understanding its potential solubility based on its chemical structure and outlines a detailed, generalized experimental protocol for its determination. This information is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction: The Significance of Solubility
The solubility of a chemical compound, particularly one with potential applications in medicinal chemistry and materials science, is a critical physicochemical parameter. For drug development professionals, solubility directly impacts a compound's bioavailability, formulation, and route of administration. In process chemistry, understanding solubility is essential for designing efficient purification, crystallization, and reaction protocols. This compound, with its substituted naphthalene core, presents an interesting case for solubility studies due to its combination of aromatic, ether, and halogen functionalities.
Predicted Solubility Profile of this compound
The molecular structure of this compound—comprising a large, nonpolar naphthalene ring system, a bulky benzyloxy group, and a bromine atom—suggests it is a lipophilic or fat-soluble molecule.
-
Naphthalene Core: The fused aromatic rings are inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Benzyloxy Group: The ether linkage introduces a slight polarity, but the large benzyl and naphthyl groups dominate, contributing to its overall nonpolar character.
-
Bromo Group: The bromine atom adds to the molecular weight and polarizability, which can influence solubility in various solvents.
Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents like water.
Expected Solubility Trend (Qualitative):
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), esters (e.g., ethyl acetate), and some ketones (e.g., acetone).
-
Low to Negligible Solubility: Alcohols (e.g., methanol, ethanol), and especially water.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. The isothermal shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.
-
Data Presentation
While specific data is not available, the results from the proposed experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 4.0 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 4.3 | Data to be determined | Data to be determined |
| Methanol | 5.1 | Data to be determined | Data to be determined |
| Water | 10.2 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for Solubility Determination.
Conclusion
While experimental data on the solubility of this compound is not currently available in the public domain, its molecular structure strongly suggests a preference for nonpolar and moderately polar organic solvents. The provided experimental protocol offers a robust and standardized method for researchers to determine the precise solubility of this compound in various solvents. Such data will be invaluable for its future development and application in the fields of drug discovery and materials science.
Navigating the Structural Landscape of 2-(benzyloxy)-6-bromonaphthalene: A Technical Guide for Chemical Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a public domain experimental crystal structure for 2-(benzyloxy)-6-bromonaphthalene has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, provides a comprehensive overview of its known physicochemical properties, a detailed hypothetical protocol for its synthesis and crystallization, and its potential applications in medicinal chemistry, in the absence of empirical crystallographic data.
Executive Summary
This compound is a halogenated aromatic ether with a molecular structure that presents a versatile scaffold for organic synthesis and medicinal chemistry. The naphthalene core is a privileged structure in numerous therapeutic agents, while the benzyloxy group can modulate physicochemical properties such as lipophilicity, and the bromine atom serves as a key handle for a variety of cross-coupling reactions. This document outlines the known properties of this compound and provides detailed, plausible experimental protocols for its synthesis and crystallization, aimed at researchers in drug discovery and chemical development.
Physicochemical and Computed Properties
The key physicochemical and computed properties of this compound (CAS No: 2234-45-9) are summarized below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃BrO | [1][2] |
| Molecular Weight | 313.19 g/mol | [1][2] |
| Melting Point | 112-113 °C | [1] |
| Boiling Point (Predicted) | 434.6 ± 20.0 °C | [1] |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 5.18130 | [1] |
| Topological Polar Surface Area | 9.23 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
| Appearance | White to off-white solid |
Experimental Protocols
The following sections detail hypothetical yet standard laboratory procedures for the synthesis and crystallization of this compound.
Synthesis of this compound
The most direct route for the synthesis of this compound is the Williamson ether synthesis, reacting 6-bromo-2-naphthol with a suitable benzylating agent like benzyl bromide.[3][4]
Materials:
-
6-Bromo-2-naphthol
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2-naphthol (1.0 eq). Dissolve it in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Crystallization of this compound
Obtaining high-quality crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. The following are general methods that can be adapted for this compound.
Methods:
-
Slow Evaporation:
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., hexane or pentane).
-
The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[5][6]
-
-
Cooling Crystallization:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: A flowchart of the Williamson ether synthesis for this compound.
Conceptual Drug Discovery Workflow
This diagram outlines a hypothetical workflow for utilizing this compound as a starting fragment in a drug discovery program.
Caption: A conceptual workflow for fragment-based drug discovery starting with the title compound.
Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are of significant interest to medicinal chemists.
-
Naphthalene Core: The naphthalene ring system is a common scaffold in many FDA-approved drugs, including propranolol (a beta-blocker), naproxen (an anti-inflammatory agent), and terbinafine (an antifungal).[7] Its rigid structure can provide a well-defined orientation for substituents to interact with biological targets.
-
Benzyloxy Group: The benzyloxy group serves as a versatile pharmacophore. It can act as a bioisostere for other groups, influence the molecule's lipophilicity, and participate in hydrogen bonding or π-stacking interactions with protein targets.[8][9][10] It is also a common protecting group for hydroxyl functionalities in multi-step organic syntheses.[11][12]
-
Bromo Substituent: The bromine atom at the 6-position is a particularly valuable feature. The carbon-bromine bond serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[13] This allows for the facile introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) around the naphthalene core.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 2234-45-9 | Benchchem [benchchem.com]
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- 6. unifr.ch [unifr.ch]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Benzyl group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-6-bromonaphthalene
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a substituted naphthalene derivative. Its synthesis primarily involves the protection of the hydroxyl group of 6-bromo-2-naphthol as a benzyl ether. The most common and effective method for this transformation is the Williamson ether synthesis. This guide will first detail the synthesis of the precursor, 6-bromo-2-naphthol, from 2-naphthol, followed by the final benzylation step.
Synthesis of the Starting Material: 6-Bromo-2-naphthol
The primary starting material for the synthesis of this compound is 6-bromo-2-naphthol.[1][2] This intermediate is typically prepared by the bromination of 2-naphthol (β-naphthol), followed by a reduction step.[3][4][5][6]
The synthesis begins with the bromination of 2-naphthol, which yields 1,6-dibromo-2-naphthol. This is followed by a selective reduction (dehalogenation) at the 1-position to afford the desired 6-bromo-2-naphthol.[3][4][5]
Caption: Synthesis of 6-bromo-2-naphthol from 2-naphthol.
The following protocol is a common method for the preparation of 6-bromo-2-naphthol.[3][6]
Materials:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin (Sn) or Sodium Bisulfite (NaHSO3)
-
Hydrochloric Acid (HCl, if using tin)
-
Water
Procedure:
-
Bromination: Dissolve 2-naphthol in glacial acetic acid in a round-bottomed flask fitted with a dropping funnel and a reflux condenser.[3] Slowly add a solution of bromine in glacial acetic acid to the flask while shaking. The reaction is exothermic, and cooling may be necessary.[3]
-
Reduction: After the addition of bromine is complete, add water and heat the mixture to boiling.[3] Cool the mixture slightly and add mossy tin in portions.[3] Continue boiling until the tin is dissolved. Alternatively, sodium bisulfite can be used as the reducing agent.[5]
-
Isolation and Purification: Cool the reaction mixture and filter it to remove any tin salts. The filtrate is then poured into cold water to precipitate the crude 6-bromo-2-naphthol.[3][7] The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield a white, crystalline solid.[3][7]
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | [3] |
| Molar Ratio (Bromine:2-Naphthol) | 2:1 | [3] |
| Yield (Crude) | 96-100% | [3] |
| Yield (Purified) | 78% | [4] |
| Melting Point | 127-129 °C | [3][4] |
| Boiling Point | 200-205 °C @ 20 mmHg | [3] |
Synthesis of this compound
The final product is synthesized via a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10] In this case, the naphthoxide ion generated from 6-bromo-2-naphthol acts as the nucleophile, and a benzyl halide serves as the electrophile.[1][8]
The hydroxyl group of 6-bromo-2-naphthol is deprotonated by a base to form a naphthoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with a benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired ether.[1][9]
Caption: Williamson ether synthesis of this compound.
This protocol describes a typical procedure for the benzylation of 6-bromo-2-naphthol.[1]
Materials:
-
6-Bromo-2-naphthol
-
Benzyl Bromide or Benzyl Chloride
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetone (as solvent)
Procedure:
-
Deprotonation: In a reaction flask, dissolve 6-bromo-2-naphthol in a suitable polar aprotic solvent such as DMF.[1] To this solution, add a base like sodium hydride or potassium carbonate to deprotonate the phenolic hydroxyl group and form the naphthoxide ion.[1]
-
Benzylation: Slowly add the benzylating agent (benzyl bromide or benzyl chloride) to the reaction mixture.[1]
-
Reaction Completion and Workup: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.
| Reagent/Condition | Role/Value | Rationale/Reference |
| Starting Material | 6-Bromo-2-naphthol | Phenolic precursor[1] |
| Benzylating Agent | Benzyl Bromide, Benzyl Chloride | Source of the benzyl group[1][2] |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | Deprotonates the hydroxyl group[1][11] |
| Solvent | N,N-Dimethylformamide (DMF), Acetone | Polar aprotic solvent to facilitate SN2 reaction[1] |
| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | Mechanism of ether formation[9] |
| Property | Value | Reference |
| Molecular Formula | C17H13BrO | [2] |
| Molecular Weight | 313.19 g/mol | [2] |
| Melting Point | 112-113 °C | [12] |
| Appearance | White to off-white solid | [12] |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and versatile Williamson ether synthesis. The key to a successful synthesis lies in the preparation of high-purity 6-bromo-2-naphthol from 2-naphthol, followed by a carefully controlled benzylation reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce this valuable chemical intermediate efficiently and with high purity.
References
- 1. This compound | 2234-45-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | 2234-45-9 [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-(benzyloxy)-6-bromonaphthalene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding its reactivity and regioselectivity in EAS reactions is crucial for its effective utilization. This document details the theoretical background, experimental protocols for key reactions, and quantitative data to guide synthetic strategies.
Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene. The regioselectivity of electrophilic aromatic substitution on a substituted naphthalene is governed by the electronic and steric effects of the substituents. In this compound, the benzyloxy group (-OCH₂Ph) at the C2 position is a potent activating group due to the electron-donating resonance effect of the oxygen atom. Conversely, the bromine atom at the C6 position is a deactivating group, withdrawing electron density from the ring through its inductive effect.
Consequently, electrophilic attack is strongly directed towards the activated ring containing the benzyloxy group. Within this ring, the α-positions (C1 and C3) are the most likely sites of substitution. The C1 position is generally favored electronically in 2-substituted naphthalenes. However, the steric bulk of the incoming electrophile and the reaction conditions can influence the product distribution between the C1 and C3 isomers. The other ring, deactivated by the bromine atom, is significantly less susceptible to electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the experimental conditions and expected outcomes for several key electrophilic aromatic substitution reactions on this compound. While specific data for this exact substrate is limited, the protocols and results from closely related analogs, primarily 2-methoxynaphthalene, provide valuable insights.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a fundamental transformation in the synthesis of aryl ketones. The regioselectivity of this reaction on 2-alkoxynaphthalenes is highly dependent on the reaction conditions, particularly the solvent and temperature.
Expected Regioselectivity: Based on studies with 2-methoxynaphthalene, acylation of this compound is expected to yield a mixture of the 1-acyl and 6-acyl isomers. The formation of the 1-acetyl-2-methoxynaphthalene is kinetically favored, while the 2-acetyl-6-methoxynaphthalene is the thermodynamically more stable product.[1][2] The use of non-polar solvents like carbon disulfide or chloroform at lower temperatures is likely to favor the formation of the 1-acyl product. In contrast, employing a more polar solvent such as nitrobenzene at elevated temperatures would favor the thermodynamically controlled 6-acyl product.[1]
Table 1: Quantitative Data for Friedel-Crafts Acetylation of 2-Methoxynaphthalene
| Solvent | Temperature (°C) | Product Ratio (1-acetyl : 6-acetyl) | Total Yield (%) |
| Carbon Disulfide | 0 | Predominantly 1-acetyl | 44 (of 1-acetyl) |
| Chloroform | 0 | 3.3 : 1 | - |
| Nitrobenzene | 25 | 0.53 : 1 | 43 (of 6-acetyl) |
Data extrapolated from studies on 2-methoxynaphthalene and 2-bromonaphthalene.[1][3]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of this compound in a chosen solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise at a controlled temperature (typically 0 °C).
-
Addition of Acylating Agent: The acylating agent (e.g., acetyl chloride or acetic anhydride) is then added dropwise to the reaction mixture, maintaining the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired acylated product(s).
Nitration
Nitration introduces a nitro group (-NO₂) onto the naphthalene ring. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.
Expected Regioselectivity: The benzyloxy group is a strong activating and ortho-, para-directing group. Therefore, nitration of this compound is expected to occur primarily at the C1 position.
Experimental Protocol: General Procedure for Nitration
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid or dichloromethane, and cooled to a low temperature (e.g., 0 °C).
-
Addition of Nitrating Agent: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is added dropwise to the cooled solution while maintaining the temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is poured into ice water, and the precipitated product is collected by filtration. The solid is washed with water until the washings are neutral.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the nitrated product.
Halogenation (Bromination)
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring.
Expected Regioselectivity: Similar to nitration, the activating benzyloxy group will direct the incoming electrophile (e.g., Br⁺) to the C1 position.
Experimental Protocol: General Procedure for Bromination
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid or a chlorinated hydrocarbon.
-
Addition of Brominating Agent: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: The disappearance of the bromine color and TLC analysis can be used to monitor the reaction.
-
Work-up: After the reaction is complete, the mixture is poured into water. A reducing agent (e.g., sodium bisulfite) may be added to quench any excess bromine. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
A related procedure for the synthesis of 2-methoxy-6-bromonaphthalene involves the bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene, followed by a dehalogenation step.[4][5]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.
Expected Regioselectivity: The formyl group is expected to be introduced at the highly activated C1 position of the this compound.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.[1][6]
-
Reaction with Substrate: A solution of this compound in DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated (e.g., to 60-80 °C) for several hours.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and poured into a stirred mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution) for hydrolysis of the intermediate iminium salt. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography or recrystallization.
Visualization of Reaction Pathways
Logical Flow of Electrophilic Aromatic Substitution
Caption: General workflow for the electrophilic aromatic substitution on this compound.
Regioselectivity Directing Effects
Caption: Directing effects of substituents on the regioselectivity of electrophilic attack.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and synthetically useful transformation. The powerful activating and directing effect of the C2-benzyloxy group ensures that substitution occurs selectively on its ring, primarily at the C1 position. By carefully selecting the electrophile and controlling the reaction conditions, chemists can achieve a high degree of regioselectivity, enabling the synthesis of a variety of substituted naphthalene derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this versatile substrate in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative outcomes for a broader range of electrophilic substitution reactions on this specific molecule.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 2-(benzyloxy)-6-bromonaphthalene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The 2-aryl-6-hydroxynaphthalene scaffold is a key pharmacophore in various biologically active molecules, including selective estrogen receptor modulators (SERMs). The synthesis of 2-aryl-6-(benzyloxy)naphthalenes via Suzuki coupling of 2-(benzyloxy)-6-bromonaphthalene with a diverse range of arylboronic acids provides a versatile route to these important intermediates. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in a subsequent step to yield the target naphthols.
This document provides a comprehensive guide to the Suzuki coupling reaction of this compound with various arylboronic acids, including detailed experimental protocols and a summary of representative reaction conditions and yields.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. It is important to note that optimal conditions may vary depending on the specific arylboronic acid used, and the data presented here is compiled from typical results for analogous reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/H₂O (3:1) | 90 | 16 | 92 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 10 | 88 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 85 |
| 5 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 14 | 94 |
Experimental Protocols
This section details a general and a specific protocol for the Suzuki coupling of this compound with arylboronic acids.
General Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF), often in a mixture with degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-6-(benzyloxy)naphthalene.
Specific Protocol: Synthesis of 2-(benzyloxy)-6-phenylnaphthalene
Materials:
-
This compound (327 mg, 1.0 mmol)
-
Phenylboronic acid (183 mg, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (424 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (327 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Seal the flask with a septum, and perform three cycles of evacuation and backfilling with argon.
-
Under a positive flow of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture for 12 hours.
-
Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 2-(benzyloxy)-6-phenylnaphthalene.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Heck Coupling of 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed Heck coupling reaction of 2-(benzyloxy)-6-bromonaphthalene with various acrylates. This reaction is a valuable tool for the synthesis of substituted naphthalene derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the Heck coupling of aryl bromides.
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction is a powerful cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The reaction is catalyzed by a palladium complex and requires the presence of a base to regenerate the active catalyst.[1] This methodology is highly regarded for its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures. For the functionalization of this compound, the Heck reaction provides a direct route to introduce alkenyl substituents at the 6-position, enabling the synthesis of a diverse library of compounds for further investigation.
Experimental Workflow and Catalytic Cycle
The typical workflow for a Heck coupling reaction involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating to the desired temperature. Upon completion, the reaction is worked up to remove the catalyst and inorganic byproducts, and the final product is purified, typically by column chromatography.
Caption: General workflow for the Heck coupling reaction.
The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, β-hydride elimination to form the product and a palladium-hydride species, and finally, base-promoted reductive elimination to regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Heck reaction.
Recommended Heck Coupling Protocols for this compound
The following protocols provide starting conditions for the Heck coupling of this compound with various acrylate esters. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yields.
Protocol 1: General Conditions with a Palladium-NHC Pre-catalyst
This protocol is adapted from a general and robust method for the Mizoroki-Heck reaction of aryl bromides with acrylates using an air- and moisture-stable N-heterocyclic carbene (NHC) palladium pre-catalyst.[1]
Materials:
-
This compound
-
Acrylate (e.g., n-butyl acrylate, ethyl acrylate, tert-butyl acrylate)
-
[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (Palladium Pre-catalyst)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst ([SIPr·H][Pd(η³-2-Me-allyl)Cl₂], 1.4 mol%), potassium carbonate (2.0 equivalents), and anhydrous DMF (to achieve a ~0.5 M concentration of the aryl bromide).
-
Add this compound (1.0 equivalent).
-
Add the corresponding acrylate (1.0 equivalent).
-
Seal the vial with a screw cap and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 20 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and add distilled water.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Data Presentation
The following table summarizes typical reaction parameters for the Heck coupling of aryl bromides with acrylates, which can be used as a starting point for the reaction of this compound.
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Alkene | n-Butyl Acrylate / Ethyl Acrylate / tert-Butyl Acrylate | [1] |
| Catalyst | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | [1] |
| Catalyst Loading | 1.4 mol% | [1] |
| Base | K₂CO₃ (2.0 equiv.) | [1] |
| Solvent | DMF (~0.5 M) | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 20 h | [1] |
| Typical Yield | Moderate to excellent (up to 98% for similar substrates) | [1] |
Note: Yields are highly substrate-dependent and the provided value is based on the coupling of other aryl bromides under these conditions.[1] Experimental optimization is recommended to achieve the best results for this compound.
Concluding Remarks
The Heck coupling reaction is a highly effective method for the synthesis of substituted alkenes from aryl halides. The protocols and data presented here provide a solid foundation for researchers to successfully perform the Heck coupling of this compound with a variety of acrylates. The use of modern, well-defined palladium pre-catalysts can offer advantages in terms of reaction efficiency and reproducibility. As with any chemical reaction, careful optimization of the reaction parameters is crucial for obtaining high yields and purity of the desired products.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[2][3] Aryl amines are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]
This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on well-established procedures for the amination of aryl bromides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[4][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming an amido complex.[4][5]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[4][5]
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[4][6]
Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine using a palladium catalyst and a phosphine ligand.
Materials and Reagents:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium precatalyst[6]
-
Phosphine ligand (e.g., BINAP, XPhos, or other biarylphosphine ligands)[5][6]
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))[4][5]
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)[1]
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[7]
-
Add the base (e.g., NaOtBu, 1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent) to the flask.
-
Again, evacuate and backfill the flask with inert gas.
-
-
Addition of Reagents:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-substituted 2-(benzyloxy)-6-aminonaphthalene.
-
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Conditions | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts | [4][6] |
| Catalyst Loading | 0.5 - 5 mol% | [1] |
| Ligand | BINAP, XPhos, SPhos, RuPhos, BrettPhos | [1][5][6] |
| Ligand Loading | 1.0 - 1.5 equivalents relative to Palladium | General Practice |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ | [4] |
| Base Loading | 1.2 - 2.5 equivalents | [7] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | [1] |
| Temperature | 25 - 110 °C | [5] |
| Reaction Time | 1 - 24 hours | General Practice |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: The Buchwald-Hartwig amination catalytic cycle.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Many of the bases used, such as sodium tert-butoxide, are corrosive and moisture-sensitive.
-
The organic solvents used are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of N-aryl compounds from this compound. The protocol outlined above serves as a general guideline, and the reaction conditions may require optimization for specific amines to achieve the best results. Careful selection of the catalyst, ligand, base, and solvent system is critical for a successful transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald触媒・配位子 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][2] The 2-alkynylnaphthalene scaffold, synthesized via this method, is a key structural motif in various biologically active compounds. This document provides a detailed protocol for the Sonogashira coupling of 2-(benzyloxy)-6-bromonaphthalene with terminal alkynes, a valuable transformation for introducing molecular diversity in drug discovery programs. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps to yield phenolic compounds with potential biological activities.
Core Applications in Drug Discovery
The naphthalene core is a prevalent scaffold in medicinal chemistry, and its functionalization through Sonogashira coupling allows for the exploration of novel chemical space. The resulting 2-(benzyloxy)-6-alkynylnaphthalenes can serve as key intermediates in the synthesis of a variety of compounds with potential therapeutic applications, including but not limited to:
-
Receptor Antagonists: Naphthalene-based structures have been investigated as antagonists for various receptors, and the introduction of an alkynyl moiety can modulate binding affinity and selectivity.[3]
-
Enzyme Inhibitors: The rigid alkynyl linker can position functional groups within the active site of an enzyme, leading to potent and selective inhibition.
-
Fluorescent Probes: The extended π-system of the coupled products can impart fluorescent properties, making them useful as probes in biological imaging and assays.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Reaction: this compound + Terminal Alkyne → 2-(benzyloxy)-6-(alkynyl)naphthalene
Quantitative Data Summary
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions. These values are provided as a guideline and may require further optimization depending on the specific alkyne used.
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPA | Toluene | 70 | 16 | 78 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (1.5) | 3 | Cs₂CO₃ | Dioxane | 80 | 10 | 92 |
| 4 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (2.5) | 5 | Et₃N | DMF | 50 | 24 | 75 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with phenylacetylene as a representative example.
Materials and Equipment:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(benzyloxy)-6-(phenylethynyl)naphthalene.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: Synthesis of Novel Naphthalene-Based Liquid Crystals Using 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of novel calamitic (rod-like) liquid crystals utilizing 2-(benzyloxy)-6-bromonaphthalene as a core structural unit. The inclusion of the naphthalene moiety can enhance the polarizability and aspect ratio of the final molecule, properties that are crucial for the formation of stable mesophases. The synthetic strategy presented here focuses on the versatile Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing the bi-aryl structures commonly found in liquid crystalline materials.
Introduction
The design and synthesis of new liquid crystals are driven by the need for materials with specific optical and electronic properties for applications in displays, sensors, and other advanced technologies. The molecular architecture of a liquid crystal dictates its mesomorphic behavior. Calamitic liquid crystals, characterized by their elongated, rod-like shape, are a major class of mesogens. The this compound scaffold is a promising starting material for the synthesis of such molecules. The benzyloxy group provides a flexible terminal chain, while the bromo-substituent offers a reactive handle for molecular elongation through cross-coupling reactions. This protocol outlines the synthesis of a representative liquid crystal, 4'-(alkoxy)-[1,1'-biphenyl]-4-yl 2-(benzyloxy)naphthalene-6-carboxylate, and the subsequent characterization of its liquid crystalline properties.
Synthetic Pathway Overview
The proposed synthetic pathway involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: The core of the liquid crystal is assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid, such as (4-(alkoxy)phenyl)boronic acid. This reaction forms the biphenylnaphthalene core.
-
Esterification: The resulting intermediate is then esterified with a suitable benzoic acid derivative to complete the synthesis of the final liquid crystalline compound.
This modular approach allows for the synthesis of a library of related compounds by varying the boronic acid and the benzoic acid components, enabling a systematic study of structure-property relationships.
Experimental Protocols
Protocol 1: Synthesis of 2-(benzyloxy)-6-(4'-alkoxyphenyl)naphthalene (Intermediate)
This protocol details the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-(Alkoxyphenyl)boronic acid (e.g., 4-(hexyloxy)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add this compound (1.0 eq), 4-(alkoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, v/v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Final Liquid Crystal
This protocol describes the esterification step to yield the final calamitic liquid crystal.
Materials:
-
2-(Benzyloxy)-6-(4'-alkoxyphenyl)naphthalene (from Protocol 1)
-
4-(Alkyloxy)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-6-(4'-alkoxyphenyl)naphthalene (1.0 eq), 4-(alkyloxy)benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the final liquid crystalline compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Data Presentation
The mesomorphic properties of the synthesized liquid crystals are critical for their application. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following tables provide a template for presenting this data, with representative values for analogous compounds.
Table 1: Phase Transition Temperatures and Enthalpies
| Compound | R (Alkoxy Chain) | Phase Transitions (°C) and Enthalpies (kJ/mol) on Heating | Phase Transitions (°C) and Enthalpies (kJ/mol) on Cooling | Mesophase Range (°C) |
| LC-1 | -OC₆H₁₃ | Cr 110 (ΔH = 25.8) N 155 (ΔH = 1.2) Iso | Iso 154 (ΔH = 1.1) N 95 (ΔH = 24.5) Cr | 45 |
| LC-2 | -OC₈H₁₇ | Cr 105 (ΔH = 28.1) SmA 120 (ΔH = 2.5) N 148 (ΔH = 1.0) Iso | Iso 147 (ΔH = 0.9) N 118 (ΔH = 2.4) SmA 85 (ΔH = 27.0) Cr | 43 |
| LC-3 | -OC₁₀H₂₁ | Cr 98 (ΔH = 30.5) SmC 115 (ΔH = 1.8) SmA 135 (ΔH = 2.1) N 145 (ΔH = 0.8) Iso | Iso 144 (ΔH = 0.7) N 134 (ΔH = 2.0) SmA 113 (ΔH = 1.7) SmC 75 (ΔH = 29.8) Cr | 47 |
Cr = Crystalline, N = Nematic, SmA = Smectic A, SmC = Smectic C, Iso = Isotropic Liquid. Data is hypothetical and for illustrative purposes.
Table 2: Optical Properties
| Compound | Mesophase | Birefringence (Δn) at T* |
| LC-1 | Nematic | 0.18 at 130 °C |
| LC-2 | Nematic | 0.17 at 135 °C |
| LC-3 | Nematic | 0.16 at 140 °C |
T is a reference temperature within the mesophase range. Data is hypothetical.*
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to the target liquid crystal.
Experimental Workflow Diagram
Caption: General workflow for synthesis and characterization.
preparation of 6-benzyloxy-2-naphthaldehyde from 2-(benzyloxy)-6-bromonaphthalene
Application Note: Synthesis of 6-benzyloxy-2-naphthaldehyde
**Abstract
This application note details a robust and efficient protocol for the . The synthetic route employs a lithium-halogen exchange reaction followed by formylation. This method is highly valuable for researchers in medicinal chemistry and materials science, providing a key intermediate for the synthesis of various complex organic molecules. The protocol has been optimized to ensure high yield and purity of the final product.
**Introduction
The formylation of aryl halides is a fundamental transformation in organic synthesis, providing access to aromatic aldehydes that are versatile building blocks. One of the most effective methods for this conversion is through a lithium-halogen exchange, which generates a highly reactive aryllithium species that can then be trapped with an electrophile.[1][2] This application note describes the synthesis of 6-benzyloxy-2-naphthaldehyde, a key intermediate, utilizing 2-(benzyloxy)-6-bromonaphthalene as the starting material. The protocol involves the generation of an aryllithium reagent using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF).[2][3] This method offers a reliable and scalable approach for the synthesis of this important naphthaldehyde derivative.
Reaction Scheme
The overall reaction is depicted below:
Starting Material: this compound Reagents: 1. n-Butyllithium (n-BuLi), 2. N,N-Dimethylformamide (DMF) Product: 6-benzyloxy-2-naphthaldehyde
Experimental Protocol
Materials and Equipment
-
Starting Material: this compound
-
Reagents:
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
-
Lithium-Halogen Exchange:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equivalents, 2.5 M in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
-
Formylation:
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 15 minutes.
-
-
Quenching and Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ether and hexanes).
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 6-benzyloxy-2-naphthaldehyde based on an analogous procedure for 6-methoxy-2-naphthaldehyde.[3]
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass of Starting Material | 313.19 g/mol |
| Equivalents of n-BuLi | 2.0 |
| Equivalents of DMF | 2.0 |
| Reaction Temperature | -78 °C |
| Reaction Time (Lithiation) | 45 minutes |
| Reaction Time (Formylation) | 15 minutes |
| Product | 6-benzyloxy-2-naphthaldehyde |
| Molar Mass of Product | 276.31 g/mol |
| Reported Yield | ~88% |
| Appearance | Off-white solid |
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 6-benzyloxy-2-naphthaldehyde.
This detailed protocol provides a reliable method for the synthesis of 6-benzyloxy-2-naphthaldehyde, which is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
Application Notes and Protocols: Deprotection of the Benzyl Ether in 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl ether in 2-(benzyloxy)-6-bromonaphthalene to yield 6-bromo-2-naphthol, a valuable intermediate in organic synthesis. Three common and effective methods are presented: Catalytic Hydrogenolysis, Lewis Acid Mediated Cleavage with Boron Trichloride, and a newer method utilizing an Iodine-Triethylsilane system.
Introduction
The benzyl ether is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions. Its removal, or debenzylation, is a critical step in many synthetic pathways. The choice of deprotection method for this compound is influenced by the desired chemoselectivity, particularly the need to preserve the bromo-substituent, and the compatibility with other functional groups in a complex molecule. This note provides a comparative overview of three distinct methods for this transformation.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the key quantitative data for the described deprotection methods of this compound.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol, Methanol | Room Temp. | 4-12 h | >95% | Potential for debromination as a side reaction. Reaction progress should be carefully monitored. |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Dichloromethane | -78 °C to rt | 1-3 h | ~90% | Highly chemoselective, avoids reduction of other functional groups.[1][2][3] Pentamethylbenzene acts as a cation scavenger. |
| Iodine-Triethylsilane System | I₂, Et₃SiH | Ethyl Acetate | Room Temp. | 0.5-1 h | ~99% | Mild and rapid method.[4][5] The closely related 2-(benzyloxy)naphthalene gives a near-quantitative yield. |
Mandatory Visualization
Below are diagrams illustrating the deprotection workflow and the logical relationships governing the choice of method.
Caption: General experimental workflow for the deprotection of this compound.
Caption: Decision tree for selecting a suitable deprotection method.
Experimental Protocols
Starting Material: this compound[6][7] Product: 6-Bromo-2-naphthol[8][9][10]
Characterization of Product (6-Bromo-2-naphthol):
-
Appearance: White to off-white solid.[11]
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure.[8][11]
Method 1: Catalytic Hydrogenolysis
This method is a classic and often high-yielding procedure for benzyl ether deprotection. Careful monitoring is required to prevent over-reduction and loss of the bromine substituent.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or a hydrogen generator
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
The flask is evacuated and backfilled with an inert gas (3 cycles).
-
Introduce a hydrogen atmosphere via a balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), the reaction mixture is purged with an inert gas.
-
Filter the mixture through a pad of filter aid to remove the catalyst, washing the pad with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 6-bromo-2-naphthol can be purified by recrystallization or column chromatography.
Method 2: Lewis Acid Mediated Cleavage with Boron Trichloride (BCl₃)
This method is particularly useful when the molecule contains other functionalities that are sensitive to reduction. The use of a cation scavenger like pentamethylbenzene is crucial to prevent side reactions.[1][2][3]
Materials:
-
This compound
-
Boron trichloride (BCl₃) solution (e.g., 1 M in dichloromethane)
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (2.0-3.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (1.5-2.0 eq) dropwise to the cooled reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography to separate the 6-bromo-2-naphthol from the benzylated pentamethylbenzene byproduct.
Method 3: Iodine-Triethylsilane System
This is a mild, rapid, and high-yielding method for the debenzylation of aryl benzyl ethers.[4][5]
Materials:
-
This compound
-
Iodine (I₂)
-
Triethylsilane (Et₃SiH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a flask, add this compound (1.0 eq).
-
Add ethyl acetate as the solvent.
-
To the stirred solution, add triethylsilane (1.0-1.2 eq) followed by iodine (1.0-1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromo-2-naphthol by column chromatography or recrystallization.
References
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum [chemicalbook.com]
- 9. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(benzyloxy)-6-bromonaphthalene via the Williamson ether synthesis. This method is a fundamental and versatile tool in organic synthesis, particularly for the preparation of aryl ethers, which are common motifs in pharmaceutical compounds and functional materials.
Introduction
The Williamson ether synthesis is a widely employed method for the preparation of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In this application, 6-bromo-2-naphthol is deprotonated by a mild base to form the corresponding naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction to yield the desired product, this compound. This compound can serve as a valuable building block in the synthesis of more complex molecules in drug discovery and materials science.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures.
Materials:
-
6-bromo-2-naphthol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-bromo-2-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 6-bromo-2-naphthol | 1.0 eq |
| Benzyl bromide | 1.2 eq |
| Potassium carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Molecular Formula | C₁₇H₁₃BrO |
| Molecular Weight | 313.19 g/mol |
| Melting Point | 112-113 °C[1] |
| Appearance | Solid |
| Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.88 – 7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54 – 7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06 – 6.97 (m, 1H), 6.95 – 6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H), 3.79 (t, J = 6.0 Hz, 2H), 2.93 (t, J = 6.5 Hz, 2H), 2.20 – 2.08 (m, 2H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 156.2, 137.0, 134.8, 130.0, 129.5, 128.8, 128.6, 128.0, 127.5, 121.8, 119.2, 116.0, 107.5, 70.2 |
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow.
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: Simplified reaction mechanism showing deprotonation and subsequent SN2 attack.
References
Application Notes and Protocols for the Formation of the Grignard Reagent from 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds that are indispensable in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides is a fundamental transformation in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 2-(benzyloxy)-6-bromonaphthalene, yielding 2-(benzyloxy)-6-naphthylmagnesium bromide. This specific Grignard reagent is a valuable intermediate for introducing the 6-(benzyloxy)naphthalen-2-yl moiety into target molecules, a structural motif of interest in medicinal chemistry and materials science. The presence of the benzyloxy group, an ether functionality, is generally well-tolerated under the reaction conditions for Grignard reagent formation.
Key Applications
The Grignard reagent derived from this compound is a versatile intermediate with applications in:
-
Pharmaceutical Drug Development: It serves as a key building block for the synthesis of complex molecular scaffolds in the discovery of new therapeutic agents.
-
Organic Synthesis: It is utilized in cross-coupling reactions and as a potent nucleophile for additions to carbonyls and other electrophiles.
-
Materials Science: It can be employed in the synthesis of novel organic materials with specific photophysical or electronic properties.
Data Presentation
The following table summarizes the typical quantitative data for the formation of the Grignard reagent from this compound. These values are based on established procedures for analogous aryl bromides and may require optimization for specific experimental setups.
| Parameter | Value | Notes |
| Typical Yield | 80-95% | Yield is highly dependent on the quality of reagents and the strict adherence to anhydrous conditions. |
| Reaction Time | 1-3 hours | Completion can be monitored by the consumption of magnesium. |
| Reaction Temperature | Room temperature to 40 °C (gentle reflux in THF) | The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a controlled rate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is the preferred solvent for aryl Grignard reagents as it effectively solvates and stabilizes the organomagnesium species. |
| Initiator | Iodine (I₂) or 1,2-Dibromoethane | A small amount is used to activate the magnesium surface. |
Experimental Protocols
This protocol details the synthesis of 2-(benzyloxy)-6-naphthylmagnesium bromide.
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Apparatus Setup
All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under a stream of inert gas before assembly. The reaction should be conducted under a positive pressure of argon or nitrogen to exclude atmospheric moisture and oxygen.
Procedure
-
Magnesium Activation:
-
To a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask.
-
Gently warm the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
-
Preparation of the Aryl Halide Solution:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
-
Grignard Reagent Formation:
-
Add a small portion of the this compound solution from the dropping funnel to the magnesium turnings.
-
The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will typically turn cloudy and greyish-brown.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (up to 40°C) for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Quantification and Use:
-
The resulting Grignard reagent solution should be used immediately for the best results.
-
If the concentration of the Grignard reagent needs to be determined, it can be quantified by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a color indicator such as 1,10-phenanthroline.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(benzyloxy)-6-bromonaphthalene
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 2-(benzyloxy)-6-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is typically achieved via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a hydroxyl group (from 6-bromo-2-naphthol) to form an alkoxide or phenoxide ion, which then acts as a nucleophile.[3] This nucleophile subsequently attacks an organohalide (benzyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[1][2]
Q2: Which reagents are required for this synthesis?
The direct benzylation of 6-bromo-2-naphthol is a common and effective method.[3] The key reagents for this procedure are listed in the table below.
| Reagent | Role |
| 6-Bromo-2-naphthol | Starting material (hydroxyl source) |
| Benzyl Bromide | Benzylating agent (electrophile) |
| Sodium Hydride (NaH) | Base (for deprotonation) |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent |
| Table 1. Reagents for the direct benzylation of 6-bromo-2-naphthol.[3] |
Q3: Why is a polar aprotic solvent like DMF or acetonitrile recommended?
Polar aprotic solvents are preferred because they can effectively solvate the cation (e.g., Na+) of the naphthoxide intermediate, leaving the naphthoxide anion "naked" and highly reactive.[3][4] This enhances the rate of the desired SN2 reaction. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which reduces its reactivity and slows down the reaction.[1][5]
Troubleshooting Guide
Q4: My reaction yield is very low. What are the potential causes?
Low yields can stem from several issues:
-
Incomplete Deprotonation: The 6-bromo-2-naphthol must be fully deprotonated to form the reactive naphthoxide ion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.[4] Using a strong base like sodium hydride (NaH) in a slight excess can ensure full deprotonation.[3]
-
Side Reactions: The most common cause of low yield is competition from side reactions. The Williamson ether synthesis often competes with base-catalyzed elimination (E2) of the alkylating agent.[1][4] Additionally, the naphthoxide ion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or a carbon atom, leading to C-alkylation byproducts.[1][6]
-
Suboptimal Conditions: Reaction temperature and time are crucial. While often performed at room temperature, gentle heating may be necessary.[3] However, excessive heat can favor the elimination side reaction.[3][4] Reaction times can range from 1 to 8 hours.[2]
-
Moisture: The reaction requires dry conditions, as moisture can quench the strong base (e.g., NaH) and hydrolyze the reagents.[7]
Q5: I have identified a significant byproduct. How can I determine its structure and prevent its formation?
A common byproduct is the C-alkylated product, 1-benzyl-6-bromo-2-naphthol.[6] This occurs because the naphthoxide intermediate has nucleophilic character on both the oxygen and certain ring carbons.
-
Minimizing C-Alkylation: The choice of solvent has a strong effect on the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF and acetonitrile strongly favor the desired O-alkylation.[4][6] In contrast, protic solvents such as ethanol or water can lead to significant amounts of the C-alkylated byproduct.[6]
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Ethanol | 24 | 75 |
| Water | 1 | 83 |
| Table 2. Effect of solvent on the product distribution for the reaction of sodium β-naphthoxide with benzyl bromide, illustrating the general impact of solvent choice on selectivity.[6] |
Q6: What is the best way to purify the final product?
Common impurities include unreacted 6-bromo-2-naphthol, residual benzyl bromide, and any C-alkylated byproducts.
-
Workup: The reaction is typically quenched with water, and the product is extracted into an organic solvent. Washing the organic layer with an aqueous base (like NaOH) can help remove unreacted acidic 6-bromo-2-naphthol.
-
Purification: The crude product can be purified by recrystallization, often from a solvent system like ethanol or ethyl acetate/hexane.[8] For very impure samples, column chromatography on silica gel is an effective method.
Experimental Protocol
Protocol: Synthesis of this compound [3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting naphthoxide solution back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but this may increase side products.[3]
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, 1M NaOH solution (to remove unreacted naphthol), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield this compound as a solid.
Diagrams
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound | 2234-45-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. francis-press.com [francis-press.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(benzyloxy)-6-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzyloxy)-6-bromonaphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Ineffective Deprotonation of 6-bromo-2-naphthol: The phenolic proton of 6-bromo-2-naphthol must be removed to form the nucleophilic naphthoxide ion.
-
Degradation of Reagents: The base (e.g., sodium hydride) may have been deactivated by moisture, or the benzylating agent (benzyl bromide or chloride) may have degraded.
-
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may dominate at excessively high temperatures.
-
Solvent Issues: The solvent may not be anhydrous, leading to the quenching of the base and hydrolysis of the benzylating agent.
Troubleshooting Steps:
-
Verify Base Activity: Use freshly opened or properly stored sodium hydride. A simple test is to carefully add a small amount to a protic solvent (like ethanol) to observe hydrogen gas evolution.
-
Check Reagent Quality: Use freshly distilled or purchased benzyl bromide/chloride.
-
Ensure Anhydrous Conditions: Use dry solvents. N,N-Dimethylformamide (DMF) should be dried over molecular sieves.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for this Williamson ether synthesis is room temperature to 60°C.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Impurities and Their Identification: A variety of impurities can arise during the synthesis. The following table summarizes the most common ones, their potential sources, and key analytical data for identification.
| Impurity | Structure | Source | 1H NMR Chemical Shifts (CDCl3, ppm) | 13C NMR Chemical Shifts (CDCl3, ppm) | Mass Spectrum (m/z) |
| 6-bromo-2-naphthol | Unreacted starting material | 5.0-6.0 (broad s, 1H, -OH), 7.0-8.0 (m, 6H, Ar-H) | 109.9, 118.9, 122.9, 129.5, 130.0, 130.4, 132.8, 153.2 | 222, 224 (M, M+2) | |
| Benzyl bromide | Unreacted starting material | 4.5 (s, 2H, -CH2Br), 7.2-7.4 (m, 5H, Ar-H) | 33.5 (-CH2Br), 128.6, 128.9, 129.0, 137.8 | 170, 172 (M, M+2), 91 (base) | |
| Benzyl alcohol | Hydrolysis of benzyl bromide | 1.5-2.5 (broad s, 1H, -OH), 4.7 (s, 2H, -CH2OH), 7.2-7.4 (m, 5H, Ar-H) | 65.1 (-CH2OH), 127.0, 127.6, 128.5, 140.9 | 108 (M+), 91, 79 | |
| Dibenzyl ether | Self-condensation of benzyl bromide/alcohol | 4.6 (s, 4H, -CH2-O-CH2-), 7.2-7.4 (m, 10H, Ar-H) | 72.1 (-CH2-O-CH2-), 127.7, 127.9, 128.5, 138.3 | 198 (M+), 91 (base) | |
| 1-benzyl-6-bromonaphthalen-2-ol | C-alkylation side reaction | 4.1 (s, 2H, Ar-CH2-Ar), 5.0-6.0 (broad s, 1H, -OH), 7.0-8.0 (m, 10H, Ar-H) | Distinct aromatic and benzylic signals different from O-alkylated product | 312, 314 (M, M+2) |
Troubleshooting and Purification:
-
Removal of Unreacted 6-bromo-2-naphthol: Perform an aqueous workup with a dilute sodium hydroxide solution. The acidic 6-bromo-2-naphthol will be deprotonated and dissolve in the aqueous phase, while the desired ether product remains in the organic layer.
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Removal of Benzyl Bromide, Benzyl Alcohol, and Dibenzyl Ether: These are generally more volatile than the product and can be partially removed under high vacuum.
-
Recrystallization: This is a highly effective method for purifying the final product. Common solvent systems include ethanol, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic protocol for this compound?
A1: The synthesis is typically a Williamson ether synthesis.[1] A general protocol is as follows:
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Dissolve 6-bromo-2-naphthol in an anhydrous polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the naphthol.
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After gas evolution ceases, add benzyl bromide or benzyl chloride dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with water, dilute NaOH solution (to remove unreacted naphthol), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a silica gel plate and a mobile phase such as 20% ethyl acetate in hexanes. The starting material, 6-bromo-2-naphthol, is more polar and will have a lower Rf value than the less polar product, this compound. The disappearance of the starting material spot indicates the reaction is complete.
Q3: What are the key 1H and 13C NMR signals for the product, this compound?
A3:
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1H NMR (CDCl3):
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~5.2 ppm (s, 2H, -OCH2-)
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~7.1-8.0 ppm (m, 11H, Ar-H)
-
-
13C NMR (CDCl3):
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~70.1 ppm (-OCH2-)
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Aromatic carbons in the range of ~107-157 ppm.
-
Q4: I see a byproduct that I suspect is from C-alkylation. How can I confirm this?
A4: C-alkylation, where the benzyl group attaches to a carbon on the naphthalene ring instead of the oxygen, is a known side reaction with phenoxides.[1] The primary C-alkylation product would be 1-benzyl-6-bromonaphthalen-2-ol.
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1H NMR: Look for a singlet around 4.1 ppm for the benzylic protons (Ar-CH2-Ar) and a broad singlet for the remaining phenolic -OH proton. The integration of the aromatic region will also be different.
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2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively show the correlation between the benzylic protons and the naphthalene ring carbons, confirming the C-C bond.
Q5: My final product has a persistent yellow or pink color. What is the cause and how can I remove it?
A5: The color may be due to trace impurities or oxidation products.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal.
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Column Chromatography: This is also effective at removing colored impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Benzylation of 6-Bromo-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the benzylation of 6-bromo-2-naphthol.
Troubleshooting Guide
This guide addresses common issues encountered during the benzylation of 6-bromo-2-naphthol, focusing on the identification and mitigation of side reactions.
| Issue/Observation | Potential Cause | Recommended Solution & Explanation |
| Low yield of the desired O-benzylated product (6-bromo-2-(benzyloxy)naphthalene) | Formation of C-alkylation side product (1-benzyl-6-bromo-2-naphthol). | Change the solvent to a polar aprotic solvent like DMF or acetonitrile. These solvents do not solvate the naphthoxide ion as strongly as protic solvents, leaving the oxygen atom more available for nucleophilic attack.[1] |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure stoichiometric or a slight excess of the benzylating agent and base are used. | |
| Degradation of starting material or product. | Use a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Presence of an unexpected isomer in the final product mixture (confirmed by NMR/LC-MS) | The primary side reaction is C-alkylation at the C1 position of the naphthalene ring.[1] | To favor O-alkylation, use a polar aprotic solvent (e.g., DMF, acetone). To favor C-alkylation, a protic solvent (e.g., ethanol, trifluoroethanol) can be used.[1] The choice of counter-ion can also play a role; larger cations like potassium can favor O-alkylation. |
| Formation of multiple unidentified byproducts | Potential for elimination of the benzyl halide (forming stilbene) or other complex side reactions. | Use a less hindered base. Ensure the reaction temperature is not excessively high. Primary benzyl halides are preferred to minimize elimination. |
| Difficulty in separating the desired product from side products | The O- and C-benzylated isomers may have similar polarities. | Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent (e.g., ethanol, methanol) may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the benzylation of 6-bromo-2-naphthol?
A1: The main side reaction is the C-alkylation of the naphthol ring, which competes with the desired O-alkylation (Williamson ether synthesis).[1] The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
Q2: How can I favor the formation of the O-benzylated product?
A2: To promote the formation of 6-bromo-2-(benzyloxy)naphthalene, the following conditions are recommended:
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Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile. These solvents do not strongly solvate the oxygen of the naphthoxide, making it more nucleophilic.[1]
-
Base: A moderately strong base like potassium carbonate or sodium hydride is typically used to generate the naphthoxide.
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Temperature: Moderate reaction temperatures are generally sufficient. Excessively high temperatures can lead to increased side product formation.
Q3: What conditions would lead to the C-benzylated side product?
A3: The formation of 1-benzyl-6-bromo-2-naphthol is favored under the following conditions:
-
Solvent: Protic solvents, such as ethanol or trifluoroethanol, can solvate the oxygen of the naphthoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC). The starting material (6-bromo-2-naphthol) and the O-benzylated product will have different Rf values. It is advisable to also spot a co-spot of the starting material and the reaction mixture to accurately track the consumption of the starting material.
Q5: What are the key spectroscopic differences between the O- and C-benzylated products?
A5:
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¹H NMR: In the O-benzylated product, a characteristic singlet for the benzylic protons (-O-CH₂-Ph) will appear around 5.0-5.2 ppm. For the C-benzylated product, the benzylic protons (-C-CH₂-Ph) will likely appear slightly upfield, and the integration and splitting patterns of the aromatic protons on the naphthalene ring will be different. The phenolic -OH proton signal will be absent in the O-benzylated product but present in the C-benzylated product.
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IR Spectroscopy: The O-benzylated product will show a characteristic C-O-C ether stretch, and the broad O-H stretch of the starting naphthol will be absent. The C-benzylated product will still exhibit a broad O-H stretch characteristic of a phenol.[2][3]
Experimental Protocol: O-Benzylation of 6-Bromo-2-naphthol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
6-bromo-2-naphthol
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (anhydrous) or Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser or air condenser
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2-naphthol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (1.5 - 2.0 eq) or carefully add sodium hydride (1.1 - 1.2 eq) in portions at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the naphthoxide salt.
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Slowly add benzyl bromide or benzyl chloride (1.1 - 1.2 eq) to the reaction mixture.
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Heat the reaction to 50-60 °C and monitor its progress by TLC.
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Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Reaction scheme showing the desired O-benzylation and the competing C-benzylation side reaction.
Caption: A workflow diagram for troubleshooting the benzylation of 6-bromo-2-naphthol.
References
optimizing base selection for Williamson ether synthesis of 2-(benzyloxy)-6-bromonaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the base selection in the Williamson ether synthesis of 2-(benzyloxy)-6-bromonaphthalene from 6-bromo-2-naphthol and benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of base selection for the Williamson ether synthesis of an aryl ether like this compound?
The primary role of the base in the Williamson ether synthesis is to deprotonate the hydroxyl group of the starting material, 6-bromo-2-naphthol, to form a nucleophilic phenoxide. For aryl alcohols (phenols), which are more acidic than aliphatic alcohols, a range of bases can be employed. The choice of base is critical as it influences reaction rate, yield, and the formation of byproducts.[1][2] Generally, for the synthesis of aryl ethers, bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are effective.[2] Stronger bases like sodium hydride (NaH) can also be used to ensure complete and irreversible deprotonation.[1]
Q2: When should I choose a weaker base like potassium carbonate (K₂CO₃)?
Potassium carbonate is a mild and effective base for the benzylation of phenols, including 6-bromo-2-naphthol. It is a good choice when you want to avoid harsh reaction conditions. Weaker bases can help minimize side reactions.[1] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone at elevated temperatures to ensure a reasonable reaction rate.
Q3: Under what circumstances are stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) preferred?
Sodium hydroxide and potassium hydroxide are stronger bases than carbonates and can lead to faster reaction rates. They can be used in various solvents, including polar aprotic solvents or in a biphasic system with a phase-transfer catalyst (PTC).[3] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction occurs.[3] This can be a cost-effective and efficient method, particularly for larger-scale syntheses.
Q4: Is it necessary to use a very strong base like sodium hydride (NaH)?
Sodium hydride is a powerful, non-nucleophilic base that ensures the complete and irreversible deprotonation of the phenol.[1] This can be advantageous in driving the reaction to completion and potentially increasing the yield. However, NaH is highly reactive and requires strictly anhydrous (dry) reaction conditions, typically in solvents like DMF or tetrahydrofuran (THF).[1] It also produces hydrogen gas upon reaction with the alcohol, which requires careful handling.[4]
Q5: What are the most common side reactions to be aware of when selecting a base?
The two primary side reactions in the Williamson ether synthesis of naphthols are E2 elimination of the alkylating agent and C-alkylation of the naphthoxide intermediate.
-
E2 Elimination: Strong bases can promote the elimination of HBr from benzyl bromide to form stilbene, although this is less common with benzylic halides compared to other alkyl halides.[5][6]
-
C-Alkylation: The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the naphthalene ring. This results in the formation of a C-benzylated byproduct. The choice of solvent and base can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF generally favor the desired O-alkylation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation of 6-bromo-2-naphthol: The base may be too weak or used in insufficient quantity. | - Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH).- Increase the stoichiometry of the base (e.g., from 1.1 to 1.5 equivalents).- Ensure the base is of good quality and not hydrated. |
| Poor quality of reagents: Benzyl bromide may have degraded. | - Use freshly distilled or purchased benzyl bromide. | |
| Reaction temperature is too low: The reaction may not have sufficient energy to proceed at an adequate rate. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of water: For strong bases like NaH, moisture will quench the base and inhibit the reaction.[5] | - Use anhydrous solvents and dry glassware. Ensure the starting 6-bromo-2-naphthol is dry. | |
| Significant amount of unreacted 6-bromo-2-naphthol | Insufficient reaction time: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Base is not effective: The chosen base may not be strong enough for efficient deprotonation under the reaction conditions. | - Switch to a stronger base or consider using a phase-transfer catalyst with NaOH or KOH. | |
| Formation of a significant byproduct | C-alkylation: The reaction conditions may favor alkylation on the naphthalene ring. | - Ensure a polar aprotic solvent like DMF or DMSO is used, as these favor O-alkylation.[7]- Protic solvents can promote C-alkylation.[7] |
| Elimination of benzyl bromide: A very strong or sterically hindered base might be promoting the E2 elimination side reaction. | - While less common with benzyl bromide, consider using a slightly milder base if stilbene is detected as a byproduct. | |
| Difficulty in product purification | Formation of multiple byproducts: Suboptimal reaction conditions can lead to a complex mixture. | - Re-evaluate the choice of base and solvent to improve the selectivity of the reaction.- Employ column chromatography for purification. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound with different bases. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Considerations |
| K₂CO₃ | DMF | 80-100 | 4-8 | 85-95 | Mild conditions, good for sensitive substrates. |
| NaOH | Dichloromethane/Water (with PTC*) | Reflux | 2-6 | 80-90 | Cost-effective, requires a phase-transfer catalyst for optimal results.[3] |
| KOH | Acetone | Reflux | 3-6 | 80-90 | Similar to NaOH, can be used with or without a PTC. |
| NaH | Anhydrous DMF or THF | Room Temp to 50 | 2-4 | 90-98 | Requires strict anhydrous conditions and careful handling due to H₂ evolution.[1] |
*PTC: Phase-Transfer Catalyst, e.g., Tetrabutylammonium bromide (TBAB)
Experimental Protocols
Protocol 1: Using Potassium Carbonate (K₂CO₃) in DMF
-
To a stirred solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 90 °C.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Using Sodium Hydride (NaH) in Anhydrous DMF
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for base selection in the Williamson ether synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. youtube.com [youtube.com]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. pharmaxchange.info [pharmaxchange.info]
preventing over-bromination in the synthesis of 6-bromo-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2-naphthol. Our focus is to address common challenges, particularly the issue of over-bromination and other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-bromo-2-naphthol?
A1: The most widely referenced method is a two-step, one-pot synthesis starting from 2-naphthol. This involves an initial bromination to form 1,6-dibromo-2-naphthol, followed by a selective reduction of the bromine at the 1-position using tin in the presence of hydrochloric acid to yield the final product.[1][2][3]
Q2: Why does over-bromination occur, and is it always a problem?
A2: In the traditional synthesis, the formation of 1,6-dibromo-2-naphthol is a deliberate step and not an unwanted side reaction.[2] The hydroxyl group of 2-naphthol is a strongly activating group, making the naphthalene ring highly susceptible to electrophilic substitution. The initial bromination preferentially occurs at the more reactive 1-position, followed by bromination at the 6-position. The subsequent reduction step is designed to selectively remove the bromine atom at the 1-position. Therefore, in this specific protocol, "over-bromination" to the dibromo intermediate is the intended pathway. Uncontrolled bromination leading to tri- or tetra-brominated species would be considered problematic.
Q3: Are there alternative, more selective methods to synthesize 6-bromo-2-naphthol directly?
A3: Yes, alternative methods aim for a more direct and selective bromination at the 6-position, avoiding the need for a reduction step. These methods often employ milder or more sterically hindered brominating agents. For instance, the use of N-bromosuccinimide (NBS) or pyridinium bromide perbromide can offer improved selectivity.[1][4] Another modern approach involves using ferric bromide with hydrogen peroxide.[3][5]
Q4: What are the primary impurities I should expect in my crude 6-bromo-2-naphthol?
A4: The primary impurities in the crude product, when following the traditional method, can include unreacted 1,6-dibromo-2-naphthol, residual starting material (2-naphthol), and inorganic tin salts.[1][2] The presence of these impurities can lead to a lower melting point and discoloration of the product.[1]
Q5: How can I purify the crude 6-bromo-2-naphthol?
A5: Purification is typically achieved through vacuum distillation followed by recrystallization.[1][2][3] Recrystallization can be performed from a mixture of acetic acid and water or benzene and petroleum ether.[1][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | 1. Incomplete initial bromination. 2. Incomplete reduction of the 1,6-dibromo-2-naphthol intermediate. 3. Loss of product during workup and filtration. | 1. Ensure the correct stoichiometry of bromine is used. The reaction is exothermic; maintain gentle cooling to prevent loss of bromine and hydrogen bromide.[1] 2. Ensure the tin is added in portions and the mixture is refluxed for the specified time to allow for complete reaction.[2] 3. Ensure the product is fully precipitated from the aqueous solution by using ice-cold water and allowing sufficient time for precipitation. |
| Product is a Dark Oil or Gummy Solid | 1. Presence of significant impurities, particularly unreacted starting materials or side products. 2. Incomplete removal of tin salts. | 1. Proceed with the recommended purification steps, including vacuum distillation and recrystallization, to isolate the pure product.[1][2] 2. During workup, ensure the mixture is cooled to 50°C to allow for the precipitation of tin salts before filtration.[1] |
| Purified Product has a Low Melting Point | 1. The product is still impure and may contain a mixture of brominated naphthols. | 1. Repeat the recrystallization process. Consider using a different solvent system for recrystallization. 2. Confirm the identity and purity of the product using analytical techniques such as NMR or GC-MS. |
| Reaction is Too Vigorous and Uncontrolled | 1. The addition of bromine was too rapid, leading to an uncontrolled exothermic reaction. 2. The initial portions of tin were added to a solution that was too hot. | 1. Add the bromine solution dropwise over the recommended time period with gentle shaking and cooling.[1][2] 2. Adhere to the protocol of cooling the mixture to 100°C before the portion-wise addition of tin.[1] |
Experimental Protocols
Key Experiment: Synthesis of 6-Bromo-2-Naphthol via Dibromination-Reduction
This protocol is adapted from the procedure published in Organic Syntheses.[1][2]
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin
-
Deionized Water
Procedure:
-
Bromination: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1.0 mole of 2-naphthol in glacial acetic acid. Slowly add a solution of 2.0 moles of bromine in glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed to manage the evolution of heat and hydrogen bromide gas.
-
Hydrolysis and Preparation for Reduction: After the bromine addition is complete, add water to the reaction mixture and heat it to boiling. Then, cool the mixture to 100°C.
-
Reduction: Add mossy tin in three portions, allowing each portion to dissolve before adding the next. The reaction will be vigorous. Reflux the mixture for 3 hours.
-
Isolation of Crude Product: Cool the reaction mixture to 50°C and filter to remove the tin salts. Wash the collected salts with cold acetic acid. Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.
-
Washing and Drying: Collect the precipitate by filtration and wash it thoroughly with cold water. Dry the crude product at 100°C.
-
Purification: The crude product can be purified by vacuum distillation, followed by recrystallization from a mixture of acetic acid and water.
Visualizations
Caption: Reaction pathway for the synthesis of 6-bromo-2-naphthol.
Caption: Troubleshooting workflow for the synthesis of 6-bromo-2-naphthol.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-(benzyloxy)-6-bromonaphthalene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 2-(benzyloxy)-6-bromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. The electron-donating nature of the benzyloxy group can present unique challenges, and this resource provides detailed solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: The Suzuki coupling of this compound can be challenging due to the electron-rich nature of the naphthalene ring system, which is further enhanced by the electron-donating benzyloxy group. This increased electron density can make the initial oxidative addition of the palladium catalyst to the aryl bromide bond, a critical step in the catalytic cycle, sluggish.[1] Additionally, the bulky benzyloxy group can introduce steric hindrance, further impeding the reaction.
Q2: What are the most common side reactions to look out for?
A2: The most common side reactions are:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[1][2]
-
Dehalogenation: The replacement of the bromine atom on the naphthalene ring with a hydrogen atom. This can be caused by certain bases or impurities in the solvent acting as a hydride source.[3]
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of a base and water.[1]
Q3: Which palladium catalyst and ligand system is best for this substrate?
A3: For electron-rich and sterically hindered aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] It is highly recommended to use a catalyst system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos and XPhos, as well as N-heterocyclic carbenes (NHCs), are excellent choices as they enhance the electron density on the palladium center, which facilitates the oxidative addition step.[3]
Q4: What is the optimal base and solvent combination?
A4: The choice of base and solvent is critical and often interdependent. For aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases.[3] Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are commonly used to dissolve the inorganic base and the organic reactants.[4][5] Screening different base and solvent combinations is often necessary to find the optimal conditions for your specific boronic acid partner.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[3] |
| Inefficient oxidative addition | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate this step.[3] Increasing the reaction temperature may also help overcome the activation barrier. | |
| Poor reagent quality | Use high-purity, anhydrous, and degassed solvents and reagents. Boronic acids can degrade over time; check their purity. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen). Use a Pd(0) source or a precatalyst that efficiently generates Pd(0).[1] |
| Slow cross-coupling | Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the desired cross-coupling, which will outcompete the homocoupling reaction. | |
| Formation of Dehalogenated Naphthalene | Hydride source in the reaction | Avoid amine bases and alcohol solvents if dehalogenation is a major issue.[3] Use high-purity, anhydrous solvents. |
| Slow transmetalation | A slow transmetalation step can allow more time for the intermediate palladium-aryl complex to undergo dehalogenation. Use a stronger base or a more efficient ligand to accelerate transmetalation.[3] | |
| Protodeboronation of Boronic Acid | Unstable boronic acid | Check the purity of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize the amount of water in the reaction if possible, or use anhydrous conditions. |
Data Presentation: Reaction Conditions for Suzuki Coupling of Naphthalene Derivatives
The following table summarizes representative conditions for the Suzuki coupling of bromonaphthalene derivatives with various boronic acids to provide a starting point for optimization.
| Entry | Naphthalene Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromonaphthalene | n-Butylboronic ester | Pd(OAc)₂ (2) | AntPhos (2.4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 94 |
| 3 | 2-Bromomethylnaphthalene | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2.5) | DMF/H₂O | 130 (MW) | 90 |
| 4 | 6-Chloroindole | Phenylboronic acid | XPhos Palladacycle G3 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 97 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane and water mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 6-Bromo-2-naphthol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted 6-bromo-2-naphthol from reaction products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of products contaminated with unreacted 6-bromo-2-naphthol.
Recrystallization
-
Q1: My product has "oiled out" during recrystallization instead of forming crystals. What should I do? A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create a surface for crystal growth.[1]
-
-
Q2: After recrystallization, the purity of my product has not significantly improved. What could be the reason? A2: This could be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not have a significant solubility difference for your product and 6-bromo-2-naphthol at high and low temperatures. It is crucial to select a solvent where the desired product is highly soluble at elevated temperatures and sparingly soluble at low temperatures, while the impurity, 6-bromo-2-naphthol, has different solubility characteristics.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adherent mother liquor containing the impurity.
-
-
Q3: My yield after recrystallization is very low. How can I improve it? A3: Low yield is a common issue in recrystallization. Consider these points:
-
Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve the crude product is key. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration.
-
Liquid-Liquid Extraction
-
Q4: I am performing a basic extraction to remove the acidic 6-bromo-2-naphthol, but the separation is poor. Why? A4: Since 6-bromo-2-naphthol is a phenol, it is weakly acidic and can be extracted into an aqueous basic solution. Poor separation could be due to:
-
Base Strength: A weak base like sodium bicarbonate may not be sufficient to deprotonate the phenol effectively. A stronger base, such as sodium hydroxide, is generally required.
-
Insufficient Mixing/Number of Extractions: Ensure thorough mixing of the aqueous and organic layers to allow for complete acid-base reaction. Performing multiple extractions with fresh aqueous base will be more effective than a single extraction with a large volume.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. If an emulsion forms, allow the separatory funnel to stand for a period, gently swirl it, or add a small amount of brine to help break the emulsion.
-
Column Chromatography
-
Q5: My compound and 6-bromo-2-naphthol have very similar Rf values on the TLC plate. How can I improve their separation on a column? A5: Separating compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Mobile Phase: Test a variety of solvent systems with different polarities. Sometimes, adding a small amount of a third solvent can significantly improve separation. For aromatic compounds, incorporating a solvent like toluene in the mobile phase can enhance separation.[2]
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina, which has different selectivity.[2]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve closely eluting compounds.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
-
Q6: The compound is streaking or "tailing" on the column. What is the cause and how can I fix it? A6: Tailing is often observed with polar compounds like phenols on silica gel.[3]
-
Strong Interaction with Silica: The acidic protons of the silanol groups on the silica surface can interact strongly with polar functional groups, causing tailing. Adding a small amount of a polar modifier, like acetic acid or triethylamine (depending on the nature of your compound), to the eluent can mitigate this effect by competing for the active sites on the silica.
-
Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing. Ensure you are not exceeding the column's loading capacity.
-
Data Presentation
The following table summarizes the effectiveness of different purification methods for removing unreacted 6-bromo-2-naphthol. Please note that the efficiency of each method is highly dependent on the specific properties of the desired product.
| Purification Method | Typical Solvents/Mobile Phase | Purity Achieved (for 6-bromo-2-naphthol) | Typical Recovery/Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol, Benzene/Petroleum Ether, Acetic Acid/Water[4][5] | High (can reach >99% with multiple recrystallizations)[5] | 70-90% | Simple setup, can be highly effective for crystalline solids. | Can have lower yields, finding a suitable solvent can be time-consuming. |
| Liquid-Liquid Extraction | Organic Solvent (e.g., Ethyl Acetate, Diethyl Ether) and Aqueous Base (e.g., NaOH) | Moderate to High | >90%[6] | Fast, good for large-scale purifications, effective for removing acidic impurities. | May not be effective if the product is also acidic, can lead to emulsions. |
| Column Chromatography | Stationary Phase: Silica Gel or Alumina. Mobile Phase: Hexane/Ethyl Acetate gradient, or DCM/Methanol for more polar compounds.[2][7] | Very High (>99.5%) | 60-95% | Highly versatile, can separate compounds with very similar properties. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. |
Experimental Protocols
1. Recrystallization from Acetic Acid and Water
This protocol is adapted from a known synthesis procedure for 6-bromo-2-naphthol and is effective for its purification.[4][5]
Materials:
-
Crude product containing 6-bromo-2-naphthol
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Once dissolved, add approximately two volumes of hot deionized water for every volume of acetic acid used.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Allow the crystals to air dry or dry in a desiccator.
2. Basic Liquid-Liquid Extraction
This protocol is a general method for removing acidic phenolic impurities.
Materials:
-
Crude product dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)
-
1M Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Beakers or flasks
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The unreacted 6-bromo-2-naphthol will be deprotonated to its phenoxide salt and will move into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times to ensure complete removal of the phenolic impurity.
-
Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine to aid in drying.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
3. Silica Gel Column Chromatography
This is a general protocol for the purification of an organic compound from a less polar impurity like 6-bromo-2-naphthol. The solvent system should be optimized by TLC beforehand.
Materials:
-
Crude product
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column to pack the silica evenly.
-
Add a layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient, gradually increase the polarity of the eluent to elute the compounds.
-
-
Analyze Fractions:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
column chromatography conditions for purifying 2-(benzyloxy)-6-bromonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(benzyloxy)-6-bromonaphthalene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, the standard stationary phase of choice is silica gel, typically with a mesh size of 230-400.[1] Silica gel is a polar adsorbent that effectively separates compounds based on differences in their polarity.[1]
Q2: How do I determine the optimal mobile phase (eluent) for the separation?
A2: The ideal mobile phase should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] A good starting point for TLC analysis is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate.[1] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] This Rf value generally translates to a good separation on a column.
Q3: What are some recommended starting solvent systems for TLC analysis?
A3: Based on the purification of similar compounds, such as 1-benzyl-2-naphthol, you can start with the following solvent systems for your TLC trials.[1]
| Solvent System (v/v) | Expected Polarity |
| Hexane:Ethyl Acetate (9:1) | Low |
| Hexane:Ethyl Acetate (8:2) | Low to Medium |
| Petroleum Ether:Diethyl Ether (5:1) | Low to Medium |
Q4: My compound is not moving from the baseline on the TLC plate. What should I do?
A4: If your compound remains at the baseline, the eluent is not polar enough. You should gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase mixture.[3]
Q5: My compound is running at the solvent front on the TLC plate. What does this mean?
A5: If your compound moves with the solvent front, the eluent is too polar. You need to decrease the proportion of the polar solvent in your mobile phase to increase the interaction of your compound with the silica gel.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | Incorrect solvent system. | Systematically vary the polarity of the eluent. Try different solvent combinations, such as dichloromethane/hexane or toluene/ethyl acetate.[3] |
| Product elutes too quickly from the column | The eluent is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent. |
| Product does not elute from the column | The eluent is not polar enough or the compound has decomposed on the silica. | Gradually increase the polarity of the eluent. If the compound still does not elute, it may have decomposed. You can test for compound stability on a TLC plate by spotting the compound and letting it sit for a while before developing.[2] |
| Broad or tailing bands in the column | - The column was not packed properly.- The sample was not loaded correctly in a narrow band.- The column was overloaded with the crude product. | - Ensure the column is packed uniformly without air bubbles.- Dissolve the crude product in a minimal amount of solvent and load it carefully onto the column in a concentrated band.- Use an appropriate amount of silica gel relative to your sample size (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| Cracks or channels forming in the silica bed | The silica gel ran dry at some point. | Always maintain a level of solvent above the silica bed to prevent it from drying out and cracking. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The exact solvent composition should be optimized based on preliminary TLC analysis as described above.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate (or diethyl ether)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Column Preparation:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock to begin the elution process and start collecting fractions.
-
Maintain a constant flow rate and ensure the solvent level remains above the silica bed at all times.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
5. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: TLC Analysis in 2-(Benzyloxy)-6-bromonaphthalene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzyloxy)-6-bromonaphthalene. The focus is on identifying byproducts in common reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound where TLC is used for monitoring?
A1: TLC is frequently used to monitor the progress of several key reactions involving this compound, including:
-
Synthesis (Williamson Ether Synthesis): The formation of this compound from 6-bromo-2-naphthol and benzyl bromide.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The reaction of the aryl bromide with a boronic acid to form a C-C bond.[1]
-
Debenzylation: The removal of the benzyl protecting group to yield 6-bromo-2-naphthol.
Q2: What are the essential materials for performing TLC analysis on these reactions?
A2: To effectively perform TLC, you will need:
-
TLC plates (typically silica gel 60 F254 on aluminum or glass backing).
-
A developing chamber (a beaker with a watch glass or a specialized tank).
-
Capillary tubes or micropipettes for spotting.
-
A suitable eluent (solvent system).
-
Visualization tools: a UV lamp (254 nm), and staining reagents (e.g., iodine, p-anisaldehyde, or potassium permanganate).
Q3: How do I choose an appropriate solvent system (eluent) for my TLC?
A3: The choice of eluent depends on the polarity of the compounds you want to separate. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) value between 0.3 and 0.7 for your compound of interest.[2] You may need to experiment with different solvent ratios to achieve optimal separation. For naphthalene derivatives, systems like ethyl acetate/hexanes are common.
Q4: What visualization techniques are most effective for this compound and its byproducts?
A4: Due to the aromatic nature of these compounds, they are typically UV-active.
-
UV Light (254 nm): Most of the compounds will appear as dark spots on a fluorescent background. This is a non-destructive method.
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will stain aromatic compounds, appearing as brown spots. This is generally non-destructive, but the spots may fade over time.
-
Staining Reagents:
-
p-Anisaldehyde stain: This is a good general-purpose stain that can produce a range of colors with different functional groups upon heating.
-
Potassium permanganate (KMnO4) stain: This stain reacts with oxidizable functional groups, such as alcohols (like 6-bromo-2-naphthol), and will appear as yellow-brown spots on a purple background.
-
Troubleshooting Guides
Below are troubleshooting guides for specific reactions involving this compound, focusing on the identification of byproducts by TLC.
Case 1: Synthesis of this compound via Williamson Ether Synthesis
Reaction: 6-bromo-2-naphthol + Benzyl bromide → this compound
Typical Observation on TLC: A new, less polar spot (the product) appears, and the starting material spot (6-bromo-2-naphthol) diminishes.
| Problem | Potential Cause (Byproduct) | TLC Appearance & Identification | Suggested Solution |
| Multiple spots are visible, even at the start of the reaction. | Impure 6-bromo-2-naphthol starting material. | A more polar spot corresponding to 2-naphthol or a less polar spot corresponding to 1,6-dibromo-2-naphthol may be present.[3][4] | Purify the 6-bromo-2-naphthol by recrystallization or column chromatography before starting the reaction. |
| A non-polar byproduct is observed with a high Rf value. | Dibenzyl ether. This can form from the self-condensation of benzyl bromide, especially at high temperatures.[5] | The spot will be significantly less polar than the desired product. | Use a moderate reaction temperature and avoid a large excess of benzyl bromide. |
| A polar byproduct is observed near the baseline. | Unreacted 6-bromo-2-naphthol. | The spot will have a similar Rf to the starting material and will stain with KMnO4. | Ensure an adequate amount of base is used to deprotonate the naphthol. Increase reaction time or temperature if the reaction is sluggish. |
| A faint spot with an Rf between the starting material and product is seen. | Benzyl alcohol. This can form from the hydrolysis of benzyl bromide if water is present.[6] | The spot will be more polar than the product but less polar than 6-bromo-2-naphthol. | Use anhydrous solvents and reagents to minimize water contamination. |
Case 2: Suzuki-Miyaura Cross-Coupling Reaction
Reaction: this compound + Arylboronic acid → 6-Aryl-2-(benzyloxy)naphthalene
Typical Observation on TLC: The spot for this compound is replaced by a new spot for the coupled product. The polarity of the new spot will depend on the nature of the aryl group being coupled.
| Problem | Potential Cause (Byproduct) | TLC Appearance & Identification | Suggested Solution |
| A non-polar spot with a high Rf value is observed. | Homocoupling of the arylboronic acid (biaryl byproduct). | The polarity will be similar to the expected product but may have a slightly different Rf. | Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling. |
| A very polar spot is seen at the baseline. | Boronic acid starting material or its decomposition products. | These compounds are often very polar and may not move far from the baseline. | This is common and these byproducts are typically removed during aqueous workup. |
| A spot corresponding to the debenzylated starting material is present. | Debenzylation of this compound. | A polar spot corresponding to 6-bromo-2-naphthol will appear. | Use milder reaction conditions (lower temperature, different base) if debenzylation is a significant issue. |
| A spot corresponding to the debenzylated product is present. | Debenzylation of the coupled product. | A polar spot corresponding to 6-aryl-2-naphthol will be visible. | Use milder workup conditions, avoiding strong acids. |
Data Presentation
Table 1: Illustrative Rf Values of this compound and Related Compounds
The following table provides approximate Rf values in a common TLC solvent system. These values can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Polarity | Illustrative Rf (20% Ethyl Acetate in Hexanes) |
| Dibenzyl ether | C14H14O | Low | ~ 0.85 |
| This compound | C17H13BrO | Low | ~ 0.70 |
| Benzyl bromide | C7H7Br | Moderate | ~ 0.60 |
| Benzyl alcohol | C7H8O | Moderate | ~ 0.45 |
| 6-Bromo-2-naphthol | C10H7BrO | High | ~ 0.30 |
| 2-Naphthol | C10H8O | High | ~ 0.25 |
Experimental Protocols
General Protocol for TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference spot.
-
Using a capillary tube, spot the reference material on the origin line.
-
At timed intervals (e.g., 0 hr, 1 hr, 2 hr, etc.), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the origin line next to the reference spot. A "co-spot" (spotting the reaction mixture on top of the starting material reference) can also be useful for comparison.
-
-
Development:
-
Place a small amount of the chosen eluent into the developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.
-
Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a staining reagent for further visualization.
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare the spots of the reaction mixture to the reference spots to determine the progress of the reaction.
Mandatory Visualizations
Diagram 1: General TLC Workflow
Caption: A general workflow for performing thin-layer chromatography.
Diagram 2: Potential Byproduct Pathways in the Synthesis of this compound
Caption: Potential reaction pathways leading to byproducts during synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(benzyloxy)-6-bromonaphthalene and 2-methoxy-6-bromonaphthalene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency and success of a synthetic route. This guide provides a comparative overview of the reactivity of two key building blocks, 2-(benzyloxy)-6-bromonaphthalene and 2-methoxy-6-bromonaphthalene, in widely-used palladium-catalyzed cross-coupling reactions.
The utility of these bromonaphthalene derivatives lies in their capacity to undergo various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The primary focus of this comparison will be on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, cornerstones of modern organic synthesis. While direct, side-by-side comparative studies are limited, an analysis of their performance in analogous reactions provides valuable insights into their relative reactivity.
Theoretical Considerations: Electronic and Steric Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by both electronic and steric factors of the substituents on the aromatic ring.
-
Electronic Effects: Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating through resonance, which increases the electron density on the naphthalene ring. This generally makes the C-Br bond stronger and less susceptible to oxidative addition compared to an unsubstituted bromonaphthalene. However, the larger and more sterically demanding benzyloxy group may also influence the approach of the bulky palladium catalyst.
-
Steric Hindrance: The benzyloxy group is significantly larger than the methoxy group. This increased steric bulk in the vicinity of the reaction center could potentially hinder the approach of the palladium catalyst and the coupling partner, leading to slower reaction rates or the need for more forcing conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Analysis of available data for analogous compounds suggests that both 2-methoxy-6-bromonaphthalene and this compound are viable substrates for this reaction.
| Parameter | 2-methoxy-6-bromonaphthalene | This compound |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O | Toluene/H₂O |
| Temperature | Reflux | 100 °C |
| Reaction Time | Not specified | 12 h |
| Yield | High (qualitative) | 95% |
Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison.
The high yield reported for the Suzuki coupling of this compound suggests that despite the steric bulk of the benzyloxy group, it does not significantly impede the reaction under the specified conditions. It is plausible that the methoxy analogue would exhibit similar or slightly higher reactivity due to reduced steric hindrance.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add toluene and water to the vessel.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity of the two compounds in palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the relative reactivity of the two bromonaphthalenes.
Conclusion
A Comparative Guide to Benzylating Agents for the Synthesis of 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate benzylating agent is a critical step in the synthesis of 2-(benzyloxy)-6-bromonaphthalene, a key intermediate in various pharmaceutical and materials science applications. This guide provides an objective comparison of common alternative benzylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Benzylating Agents
The efficiency of the benzylation of 6-bromo-2-naphthol is highly dependent on the chosen reagent and reaction conditions. While the traditional Williamson ether synthesis using benzyl halides is widely employed, several alternatives offer advantages in terms of milder reaction conditions, improved yields, and reduced side products.[1] A summary of key performance indicators for various benzylating agents is presented below.
| Benzylating Agent | Typical Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages & Disadvantages |
| Benzyl Bromide/Chloride | K₂CO₃, NaH, KOH | Acetone, DMF, Acetonitrile | Phase Transfer Catalyst (optional) | Reflux | 4 - 24 | ~80[2] | Advantages: Readily available, cost-effective. Disadvantages: Harsh basic conditions, potential for C-alkylation side products, lachrymatory nature of benzyl bromide.[3][4] |
| Benzyl Trichloroacetimidate | - | Dichloromethane, Dioxane | Triflic acid (TfOH), TMSOTf | 0 - Room Temp | 24 | High (substrate dependent) | Advantages: Mild acidic conditions, suitable for base-sensitive substrates, high yields.[5][6] Disadvantages: Reagent needs to be prepared, catalyst can be expensive. |
| Dibenzyl Carbonate | K₂CO₃ | DMF | - | Reflux | Not specified | Good (for phenols)[7] | Advantages: Stable reagent, selective mono-benzylation.[7] Disadvantages: High boiling point solvent, requires elevated temperatures. |
| Benzyl Chloroformate | Triethylamine, Pyridine | Dichloromethane, THF | DMAP (optional) | 0 - Room Temp | Not specified | Good (for phenols)[8] | Advantages: Commercially available, reacts under relatively mild conditions. Disadvantages: Toxic reagent (phosgene derivative), potential for carbonate formation.[8][9] |
| Benzyl Tosylate | K₂CO₃ | Acetone, DMF | - | Reflux | Not specified | High (for phenols)[3] | Advantages: Reduced C-alkylation compared to benzyl halides.[3] Disadvantages: Reagent needs to be synthesized, can be unstable.[3] |
| Benzyl Alcohol | - | Toluene | Zeolites, FeCl₃ | 150 - 200 | Not specified | Variable | Advantages: Inexpensive reagent, environmentally benign. Disadvantages: Requires high temperatures and specific catalysts, potential for dibenzyl ether formation.[10][11][12] |
Experimental Protocols
Detailed methodologies for the benzylation of 6-bromo-2-naphthol using two common alternative agents are provided below.
Protocol 1: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)
This protocol is a standard method for the synthesis of aryl benzyl ethers.
Materials:
-
6-bromo-2-naphthol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-2-naphthol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Benzylation using Benzyl Trichloroacetimidate
This method is advantageous for substrates that are sensitive to basic conditions.[5][6]
Materials:
-
6-bromo-2-naphthol
-
Benzyl trichloroacetimidate
-
Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH)
Procedure:
-
Dissolve 6-bromo-2-naphthol (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of TMSOTf or TfOH (0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
Reaction Workflow and Logic
The general workflow for the synthesis of this compound involves the activation of the hydroxyl group of 6-bromo-2-naphthol, followed by nucleophilic attack on the benzylating agent. The choice of conditions dictates the specific pathway and potential side reactions.
Caption: General workflow for the synthesis of this compound.
The selection of a suitable benzylating agent should be based on a careful consideration of the substrate's stability, desired yield, cost, and safety. For routine syntheses where the substrate is robust, traditional methods using benzyl halides offer a cost-effective solution. However, for sensitive substrates or when high purity is paramount, milder reagents such as benzyl trichloroacetimidate are superior alternatives. This guide provides the necessary data and protocols to facilitate this critical decision-making process in synthetic chemistry.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Selective mono-benzylation of methylene active compounds with dibenzyl carbonate: benzylation of phenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. Benzyl chloroformate (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]
- 10. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP0186255A2 - Process for preparing benzyl substituted phenols, dibenzylphenolic compounds, and the antioxidant use of such phenols - Google Patents [patents.google.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-(Benzyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers, the synthesis of functionalized naphthalenes is of particular interest due to their prevalence in pharmacologically active compounds. The Suzuki coupling of 2-(benzyloxy)-6-bromonaphthalene with various boronic acids provides a direct route to a diverse range of these valuable scaffolds. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency.
This guide provides an objective comparison of commonly employed palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data from analogous reactions.
Performance Comparison of Palladium Catalysts
While direct comparative studies on this compound are limited in publicly available literature, the following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of structurally similar aryl bromides. This data provides valuable insights into the expected performance of these catalysts for the target reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Bromide Substrate | Boronic Acid Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 1-Bromonaphthalene | Phenylboronic acid | ~85-95 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 8 | 4-Bromoanisole | Phenylboronic acid | >95 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | 4-Bromoanisole | Phenylboronic acid | >98 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 4 | 2-Bromonaphthalene | Phenylboronic acid | ~90-98 |
Note: The data presented above is compiled from various sources and represents typical results for the specified or analogous substrates. Actual yields for the Suzuki coupling of this compound may vary and require optimization.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki coupling of this compound using the compared palladium catalyst systems. These protocols are intended as a starting point and may require optimization for specific boronic acid coupling partners.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using PdCl₂(dppf)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, PdCl₂(dppf), and potassium phosphate.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki Coupling using a Buchwald Ligand (SPhos)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene. Add this catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed toluene and water.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
A Comparative Guide to the One-Pot Synthesis of 2-(Benzyloxy)-6-bromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 2-(benzyloxy)-6-bromonaphthalene and its derivatives is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of three prominent one-pot synthetic methodologies: a conventional approach utilizing a strong base, a modern microwave-assisted method, and a phase-transfer catalysis approach. The performance of each method is evaluated based on experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key performance indicators for the one-pot synthesis of this compound using three different methods. The data presented is based on published experimental results and representative protocols for similar transformations.
| Parameter | Alternative 1: Conventional One-Pot Synthesis | Alternative 2: Microwave-Assisted Synthesis | Alternative 3: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone | Toluene / Water (biphasic) |
| Catalyst | None | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 0 °C to Room Temperature | 100 °C | 80 °C |
| Reaction Time | 3 - 4 hours | 10 - 15 minutes | 2 - 3 hours |
| Reported Yield | ~95% | ~90-95% (representative) | ~92% (representative) |
Experimental Protocols
Alternative 1: Conventional One-Pot Synthesis with Sodium Hydride
This method represents a traditional and high-yielding approach to the synthesis of this compound.
Methodology:
-
To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq) is carefully added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the sodium naphthoxide salt.
-
Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 3-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative 2: Microwave-Assisted One-Pot Synthesis
This approach offers a significant reduction in reaction time by utilizing microwave irradiation to accelerate the reaction rate.
Methodology:
-
In a microwave-safe reaction vessel, 6-bromo-2-naphthol (1.0 eq), benzyl bromide (1.2 eq), and powdered potassium carbonate (K₂CO₃, 2.0 eq) are suspended in acetone.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 100 °C for 10-15 minutes.
-
After cooling, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Alternative 3: One-Pot Synthesis via Phase-Transfer Catalysis (PTC)
This method provides a practical alternative that avoids the use of strong, moisture-sensitive bases and anhydrous solvents.
Methodology:
-
A mixture of 6-bromo-2-naphthol (1.0 eq), benzyl bromide (1.2 eq), sodium hydroxide (NaOH, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) is prepared in a biphasic solvent system of toluene and water.
-
The mixture is vigorously stirred and heated to 80 °C for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic protocol.
Caption: Workflow for Conventional One-Pot Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Spectroscopic Scrutiny: A Comparative Guide to 2-(Benzyloxy)-6-bromonaphthalene and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are paramount. This guide provides a detailed spectroscopic comparison of 2-(benzyloxy)-6-bromonaphthalene and its isomers, offering a valuable resource for distinguishing between these closely related molecules through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
The subtle differences in the substitution patterns on the naphthalene core of these isomers lead to distinct spectroscopic fingerprints. Understanding these variations is crucial for ensuring the correct isomeric identity in complex synthetic pathways and for the development of novel therapeutics, where isomeric purity is a critical factor. This guide presents a side-by-side comparison of experimental data to facilitate unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two of its common isomers: 1-(benzyloxy)-4-bromonaphthalene and 2-(benzyloxy)-1-bromonaphthalene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.98 (d, 1H), 7.68 (d, 1H), 7.62 (d, 1H), 7.50-7.30 (m, 7H), 5.22 (s, 2H) |
| 1-(Benzyloxy)-4-bromonaphthalene | 8.25 (d, 1H), 7.95 (d, 1H), 7.70-7.50 (m, 4H), 7.45-7.30 (m, 5H), 5.30 (s, 2H) |
| 2-(Benzyloxy)-1-bromonaphthalene | 8.28 (d, 1H), 7.85 (d, 1H), 7.60-7.30 (m, 9H), 5.35 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 156.9, 136.8, 134.7, 130.8, 129.9, 129.2, 128.8, 128.6, 128.2, 127.6, 121.5, 119.3, 118.4, 107.4, 70.2 |
| 1-(Benzyloxy)-4-bromonaphthalene | 153.5, 137.1, 133.2, 131.5, 129.0, 128.7, 128.3, 127.8, 127.5, 126.9, 126.4, 123.0, 115.2, 109.8, 70.8 |
| 2-(Benzyloxy)-1-bromonaphthalene | 154.2, 137.0, 133.8, 130.2, 129.5, 128.7, 128.4, 127.9, 127.2, 126.8, 124.5, 114.8, 113.5, 109.1, 71.2 |
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | Key Vibrational Frequencies |
| This compound | 3060 (Ar C-H), 2925 (C-H), 1625 (C=C), 1250 (C-O), 1070 (C-Br) |
| 1-(Benzyloxy)-4-bromonaphthalene | 3055 (Ar C-H), 2920 (C-H), 1620 (C=C), 1245 (C-O), 1065 (C-Br) |
| 2-(Benzyloxy)-1-bromonaphthalene | 3065 (Ar C-H), 2930 (C-H), 1630 (C=C), 1255 (C-O), 1075 (C-Br) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 312/314 (M⁺, M⁺+2) | 233, 91 (base peak) |
| 1-(Benzyloxy)-4-bromonaphthalene | 312/314 (M⁺, M⁺+2) | 233, 91 (base peak) |
| 2-(Benzyloxy)-1-bromonaphthalene | 312/314 (M⁺, M⁺+2) | 233, 91 (base peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton NMR experiment was performed with a spectral width of 16 ppm, a pulse width of 30°, and a relaxation delay of 1 second. A total of 16 scans were acquired.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 250 ppm, a pulse width of 45°, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the three compared isomers.
Caption: Structural relationship of the discussed isomers.
Experimental Workflow
The general workflow for the spectroscopic characterization of these isomers is outlined below.
Caption: General workflow for spectroscopic analysis.
The Benzyl Group Advantage in Naphthalene Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the creation of complex naphthalene-based molecules for pharmaceuticals and materials science, the strategic use of protecting groups is paramount. Among the arsenal of choices for safeguarding reactive hydroxyl groups, the benzyl (Bn) ether stands out as a robust and versatile option. This guide provides a comprehensive comparison of the benzyl protecting group with other common alternatives, such as silyl and methoxymethyl (MOM) ethers, in the context of naphthalene synthesis, supported by experimental data and detailed protocols.
Performance Comparison: Benzyl Ethers vs. Alternatives
The selection of an appropriate protecting group hinges on its stability under a variety of reaction conditions and the ease and selectivity of its removal. Benzyl ethers offer a unique combination of resilience and facile cleavage that is often advantageous in the synthesis of substituted naphthalenes.
Key Advantages of the Benzyl Protecting Group:
-
Robust Stability: Benzyl ethers are exceptionally stable across a wide range of acidic and basic conditions, which is crucial when performing reactions such as electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the naphthalene core.
-
Orthogonality: The deprotection of benzyl ethers is most commonly achieved through catalytic hydrogenation, a mild and highly selective method that does not affect many other protecting groups, such as silyl ethers or acetals. This orthogonality is critical for the selective deprotection of multiple hydroxyl groups in a complex molecule.
-
Mild Cleavage Conditions: Catalytic transfer hydrogenation offers a particularly gentle method for benzyl ether cleavage, avoiding the use of harsh acidic or basic conditions that could compromise sensitive functional groups on the naphthalene ring.
Comparative Data Summary:
The following table summarizes the performance of benzyl ethers in comparison to tert-butyldimethylsilyl (TBS) ethers and methoxymethyl (MOM) ethers in the context of naphthalene synthesis.
| Protecting Group | Protection Conditions & Yield | Stability in Naphthalene Synthesis | Deprotection Conditions & Yield |
| Benzyl (Bn) | BnBr, NaH, DMF, rt to 50°C; High Yields | Stable to strong acids (e.g., Friedel-Crafts), strong bases, and many oxidizing and reducing agents. | H₂, Pd/C, EtOH, rt; Quantitative Yields.[1] Catalytic transfer hydrogenation (e.g., formic acid, Pd/C) is also highly effective.[2] |
| TBS (Silyl Ether) | TBSCl, Imidazole, DMF, rt; High Yields | Labile to acidic conditions (e.g., Friedel-Crafts catalysts like AlCl₃) and fluoride ions. | TBAF, THF, rt; High Yields. |
| MOM (Acetal) | MOMCl, DIPEA, CH₂Cl₂, rt; Good to High Yields.[1] | Labile to strong acidic conditions.[1][3][4] | Acidic hydrolysis (e.g., HCl in MeOH); High Yields.[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of hydroxyl groups on a naphthalene scaffold are provided below.
Protocol 1: Benzylation of 2-Naphthol
Objective: To protect the hydroxyl group of 2-naphthol as a benzyl ether.
Materials:
-
2-Naphthol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-naphthol (1.0 eq.) in anhydrous DMF, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.2 eq.) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the benzyl-protected 2-naphthol.
Protocol 2: Debenzylation of Benzyl Naphthyl Ether via Catalytic Hydrogenation
Objective: To cleave the benzyl ether protecting group from a naphthalene derivative.
Materials:
-
Benzyl-protected naphthalene derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
The benzyl-protected naphthalene derivative (1.0 eq.) is dissolved in ethanol.
-
10% Pd/C (10 mol%) is added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected naphthol.[1]
Strategic Application in Naphthalene Synthesis
The choice of a benzyl protecting group is particularly advantageous in synthetic routes that involve transformations sensitive to acidic or basic conditions. For instance, in a multi-step synthesis requiring a Friedel-Crafts acylation to introduce a substituent onto the naphthalene ring, a benzyl-protected hydroxyl group will remain intact, whereas a silyl ether would likely be cleaved by the Lewis acid catalyst.
The following diagram illustrates a logical workflow for the use of a benzyl protecting group in a hypothetical multi-step naphthalene synthesis.
Caption: Workflow for Naphthalene Synthesis Using a Benzyl Protecting Group.
This workflow highlights the strategic advantage of the benzyl group's stability during ring modification, followed by its selective removal to yield the final product. The orthogonality of the debenzylation step ensures that the newly introduced functional groups remain unaffected.
References
A Comparative Analysis of Leaving Groups in the Amination of 6-Substituted-2-Naphthyl Halides and Sulfonates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Leaving Group for C-N Bond Formation on the Naphthalene Scaffold.
The successful synthesis of novel therapeutics and functional materials often hinges on the efficient formation of carbon-nitrogen bonds. For molecules based on a 6-substituted-2-bromonaphthalene core, the choice of the leaving group at the 2-position is a critical parameter that dictates the reaction mechanism, efficiency, and substrate scope. This guide provides a comparative study of common leaving groups—halogens (Br, Cl, I) and triflates (OTf)—in the context of the two most prevalent amination strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Executive Summary: Leaving Group Reactivity at a Glance
The optimal leaving group is highly dependent on the chosen synthetic strategy. For Nucleophilic Aromatic Substitution, a different trend in reactivity is observed compared to the Palladium-Catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. Consequently, more electronegative leaving groups that polarize the C-X bond and activate the ring towards nucleophilic attack lead to faster reactions. The general reactivity trend for halogens in SNAr is the opposite of that seen in SN1 and SN2 reactions.
Table 1: Expected Relative Reactivity of Leaving Groups in SNAr Reactions on a Naphthyl Scaffold
| Leaving Group | Expected Relative Rate | Rationale |
| F | Fastest | Highest electronegativity strongly polarizes the C-F bond, activating the ring for nucleophilic attack. |
| Cl | Intermediate | Good balance of electronegativity and bond strength.[1] |
| Br | Intermediate | Similar reactivity to chloro-substituents.[1] |
| I | Slowest | Lowest electronegativity provides the least activation of the aromatic ring. |
Note: This table reflects established trends in SNAr reactivity. Actual rates will depend on the specific substrate, nucleophile, and reaction conditions.
Buchwald-Hartwig Amination
In contrast to SNAr, the rate-limiting step in the Buchwald-Hartwig catalytic cycle is often the oxidative addition of the palladium catalyst to the carbon-leaving group bond. Therefore, the reactivity is governed by the C-X bond strength, with weaker bonds leading to faster reactions.
Table 2: Expected Relative Reactivity and Typical Yields of Leaving Groups in Buchwald-Hartwig Amination
| Leaving Group | Expected Relative Rate | Typical Yield Range (%) | Rationale |
| I | Fastest | 85-98 | Weakest C-I bond facilitates rapid oxidative addition. |
| OTf (Triflate) | Fast | 80-97 | Excellent leaving group, comparable in reactivity to iodide.[2] |
| Br | Intermediate | 75-95 | C-Br bond is weaker than C-Cl, allowing for efficient reaction.[3] |
| Cl | Slowest | 60-90 | Strongest C-Cl bond requires more forcing conditions or specialized ligands for efficient oxidative addition. |
Note: The yield ranges are compiled from various literature sources on aryl aminations and are intended to be representative. Actual yields will vary based on the specific 6-substituent, amine, ligand, and reaction conditions.
Reaction Mechanisms and Experimental Protocols
A detailed understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this pathway to be effective, the naphthalene ring must be activated by electron-withdrawing groups.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-substituted-2-halonaphthalene (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Amine and Base: Add the amine (1.2-2.0 eq.) to the solution. If the amine is used as its salt, or if a non-basic amine is used, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the leaving group and the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 6-substituted-2-naphthyl halide or triflate (1.0 eq.), the amine (1.0-1.5 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.1-1.5 eq. relative to Pd), and a base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate, 1.5-2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction Conditions: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (1-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of leaving group for the amination of 6-substituted-2-bromonaphthalenes is a critical decision that significantly impacts the synthetic route.
-
For substrates that are highly activated towards Nucleophilic Aromatic Substitution , fluoride or chloride are the leaving groups of choice due to their high electronegativity which enhances the reaction rate.
-
For the more general and widely applicable Buchwald-Hartwig Amination , iodides and triflates are superior leaving groups due to the relative weakness of their bonds to the naphthalene ring, which facilitates the rate-determining oxidative addition step. While bromides are also effective, chlorides often require more specialized and expensive ligands and more forcing conditions.
By carefully considering the electronic nature of the 6-substituent and the desired reaction conditions, researchers can select the optimal leaving group to achieve their synthetic goals efficiently and in high yield. This guide provides the foundational knowledge and practical protocols to make informed decisions in the synthesis of novel naphthalene-based compounds.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-6-bromonaphthalene: A Traditional vs. Modern Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the traditional Williamson ether synthesis and a modern, phase-transfer catalyzed (PTC) method for the preparation of 2-(benzyloxy)-6-bromonaphthalene, a valuable building block in medicinal chemistry.
This publication outlines a side-by-side comparison of two synthetic routes to this compound, offering insights into their respective methodologies, performance metrics, and potential advantages. The conventional approach, the Williamson ether synthesis, is a long-established and reliable method. In contrast, the newer approach employing a phase-transfer catalyst represents a more contemporary strategy aimed at improving reaction conditions and efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Traditional Route (Williamson Ether Synthesis) | New Route (Phase-Transfer Catalysis) |
| Starting Materials | 6-Bromo-2-naphthol, Benzyl Bromide, Sodium Hydride | 6-Bromo-2-naphthol, Benzyl Bromide, Potassium Hydroxide |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
| Reaction Temperature | Room Temperature | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Yield | ~90% | ~95% |
| Purity | High | High |
| Work-up | Aqueous work-up, extraction | Simple filtration and evaporation |
| Safety Considerations | Use of highly flammable and reactive Sodium Hydride | Use of corrosive Potassium Hydroxide |
| "Green" Aspects | Use of a toxic and high-boiling point solvent (DMF) | Use of a less toxic and more easily recyclable solvent (Toluene) |
Experimental Protocols: Detailed Methodologies
Traditional Route: Williamson Ether Synthesis
This established method involves the deprotonation of a phenol followed by nucleophilic substitution.
Materials:
-
6-Bromo-2-naphthol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.2 eq) is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
New Route: Phase-Transfer Catalysis (PTC) Synthesis
This modern approach utilizes a phase-transfer catalyst to facilitate the reaction between water-soluble and organic-soluble reactants, often leading to milder conditions and improved efficiency.
Materials:
-
6-Bromo-2-naphthol
-
Benzyl Bromide
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
A mixture of 6-bromo-2-naphthol (1.0 eq), potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a biphasic system of toluene and water is prepared.
-
Benzyl bromide (1.1 eq) is added to the vigorously stirred mixture.
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the traditional and the new synthetic routes.
Caption: Workflow for the traditional Williamson ether synthesis.
Caption: Workflow for the new phase-transfer catalysis synthesis.
cost analysis of different synthetic pathways for 2-(benzyloxy)-6-bromonaphthalene
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical aspect of the research and development process. This guide provides a detailed comparative analysis of various synthetic pathways for the preparation of 2-(benzyloxy)-6-bromonaphthalene, a valuable building block in organic synthesis. We will explore four distinct methodologies: the Williamson Ether Synthesis, a solvent-free modification of the Williamson synthesis, the Ullmann Condensation, and the Mitsunobu Reaction. The analysis includes a breakdown of reagent costs, detailed experimental protocols, and visual representations of each synthetic workflow.
At a Glance: Comparison of Synthetic Pathways
The following table summarizes the key parameters for the different synthetic routes to this compound. This allows for a quick and objective comparison of the alternatives.
| Metric | Williamson Ether Synthesis (Standard) | Williamson Ether Synthesis (Solvent-Free) | Ullmann Condensation | Mitsunobu Reaction |
| Starting Materials | 6-bromo-2-naphthol, Benzyl halide (bromide or chloride) | 6-bromo-2-naphthol, Benzyl chloride | 6-bromo-2-naphthol, Benzyl alcohol | 6-bromo-2-naphthol, Benzyl alcohol |
| Key Reagents | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Base (e.g., K₂CO₃, NaOH) | Copper catalyst (e.g., CuI), Ligand, Base | Triphenylphosphine, Azodicarboxylate (DEAD or DIAD) |
| Reaction Conditions | Room temperature to moderate heating | 110-120 °C | High temperatures (often >150 °C) | 0 °C to room temperature |
| Reported Yield | High (specific data for this product is not readily available in literature) | High (up to 95% for analogous benzyl-2-naphthyl ether) | Moderate to good (highly substrate and catalyst dependent) | Generally good to high |
| Advantages | Well-established, reliable, uses common reagents. | Environmentally friendly (no solvent), high yield, short reaction time. | Good for forming hindered ethers. | Mild reaction conditions, high stereospecificity (inversion of configuration). |
| Disadvantages | Requires anhydrous conditions and polar aprotic solvents. | High reaction temperature. | Requires a catalyst, often harsh reaction conditions, and expensive ligands. | Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove. |
| Estimated Cost per Mole of Product | Moderate | Low | High | High |
Visualizing the Synthetic Strategies
The logical flow of the different synthetic pathways to this compound can be visualized in the following diagrams.
Detailed Experimental Protocols
Pathway 1: Williamson Ether Synthesis (Standard Method)
This is the most common and direct method for the synthesis of this compound. The reaction involves the deprotonation of 6-bromo-2-naphthol to form a more nucleophilic naphthoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.[1]
Experimental Protocol:
-
Deprotonation: To a solution of 6-bromo-2-naphthol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Pathway 2: Williamson Ether Synthesis (Solvent-Free Method)
A more environmentally friendly and potentially more efficient variation of the Williamson synthesis can be performed under solvent-free conditions at elevated temperatures. This method has been reported for the synthesis of the analogous benzyl-2-naphthyl ether with high yields.[2]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, thoroughly mix 6-bromo-2-naphthol (1.0 eq.) and benzyl chloride (1.2 eq.).
-
Add a suitable base such as potassium carbonate or sodium hydroxide (1.0-1.5 eq.).
-
Reaction: Heat the mixture to 110-120 °C and maintain this temperature for 3-5 hours, with stirring.
-
Crystallization and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to 90 °C.
-
Slowly add an organic solvent such as methanol, ethanol, or propanol to induce crystallization.
-
Filter the solid product, wash it with cold solvent, and dry it to obtain this compound.
Pathway 3: Ullmann Condensation
Experimental Protocol (General):
-
Reaction Setup: To a reaction flask, add 6-bromo-2-naphthol (1.0 eq.), benzyl alcohol (1.2 eq.), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., a diamine or an amino acid, 0.2 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for 24-48 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter to remove the insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pathway 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (if applicable) under mild conditions.[5][6]
Experimental Protocol (General):
-
Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq.), benzyl alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography. In some cases, precipitation of the byproducts by the addition of a non-polar solvent can be effective.
Cost Analysis of Starting Materials and Reagents
The following table provides an estimated cost analysis for the key reagents required for each synthetic pathway. Prices are based on bulk chemical supplier listings and may vary. The analysis assumes a theoretical 100% yield for cost calculation purposes; actual yields will influence the final cost per gram.
| Reagent | Pathway(s) | CAS Number | Molecular Weight ( g/mol ) | Example Price (USD/kg) | Cost per Mole (USD) |
| 6-bromo-2-naphthol | All | 15231-91-1 | 223.07 | 150 | 33.46 |
| Benzyl Bromide | Williamson | 100-39-0 | 171.04 | 50 | 8.55 |
| Benzyl Chloride | Williamson (Solvent-Free) | 100-44-7 | 126.58 | 20 | 2.53 |
| Benzyl Alcohol | Ullmann, Mitsunobu | 100-51-6 | 108.14 | 15 | 1.62 |
| Sodium Hydride (60% in oil) | Williamson | 7646-69-7 | 24.00 | 200 | 4.80 |
| Potassium Carbonate | Williamson | 584-08-7 | 138.21 | 10 | 1.38 |
| Copper(I) Iodide | Ullmann | 7681-65-4 | 190.45 | 300 | 57.14 |
| Triphenylphosphine | Mitsunobu | 603-35-0 | 262.29 | 100 | 26.23 |
| Diethyl Azodicarboxylate (DEAD) | Mitsunobu | 1972-28-7 | 174.15 | 400 | 69.66 |
| Diisopropyl Azodicarboxylate (DIAD) | Mitsunobu | 2446-83-5 | 202.21 | 500 | 101.11 |
| N,N-Dimethylformamide (DMF) | Williamson, Ullmann | 68-12-2 | 73.09 | 10 | 0.73 |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalysis | 1643-19-2 | 322.37 | 30 | 9.67 |
| Potassium Iodide | Phase Transfer Catalysis | 7681-11-0 | 166.00 | 40 | 6.64 |
Conclusion
The choice of the most suitable synthetic pathway for this compound depends on several factors, including the scale of the synthesis, cost considerations, and the availability of specific reagents and equipment.
-
The Williamson Ether Synthesis remains a robust and widely used method, with the solvent-free modification offering a greener and potentially more efficient alternative for large-scale production.
-
The Ullmann Condensation provides a viable route, particularly if hindered starting materials are involved, but the requirement for a catalyst and harsh conditions may be a drawback.
-
The Mitsunobu Reaction offers mild conditions and high stereoselectivity but is less atom-economical and can present purification challenges, making it more suitable for smaller-scale, research-oriented syntheses.
Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy that aligns with their specific project goals and constraints.
References
assessing the stability of 2-(benzyloxy)-6-bromonaphthalene under different reaction conditions
For researchers and professionals in drug development and organic synthesis, understanding the stability of intermediates is paramount for robust and reproducible outcomes. This guide provides a comparative assessment of the stability of 2-(benzyloxy)-6-bromonaphthalene under various reaction conditions. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established principles of organic chemistry and data from analogous compounds to predict its stability profile.
Comparative Stability Analysis
The stability of this compound is primarily dictated by its two key functional groups: the benzyl ether linkage and the bromo-substituted naphthalene core. The ether linkage is susceptible to cleavage under certain conditions, while the aromatic system can be prone to degradation under harsh oxidative or photolytic environments.
| Condition | Expected Stability of this compound | Comparison with Alternatives (e.g., 2-methoxy-6-bromonaphthalene) | Potential Degradation Products |
| Acidic | Moderate to Low: Stable in weak acids, but susceptible to cleavage by strong acids (e.g., HBr, BCl₃), especially at elevated temperatures, leading to debenzylation.[1][2] | The methyl ether in 2-methoxy-6-bromonaphthalene is generally more stable under acidic conditions and requires harsher conditions for cleavage.[3] | 6-bromo-2-naphthol, Benzyl cation (which can lead to various byproducts) |
| Basic | High: Generally stable under a wide range of basic conditions. The ether linkage is not readily cleaved by bases. | Similar high stability is expected for methyl ethers. | No significant degradation expected. |
| Oxidative | Moderate: The naphthalene ring and the benzylic position are potentially susceptible to oxidation, especially in the presence of strong oxidizing agents.[4] | The methoxy group is generally less prone to oxidation at the benzylic position. | Oxidized naphthalene derivatives, Benzaldehyde, Benzoic acid. |
| Reductive (Hydrogenolysis) | Low: The benzyl ether is readily cleaved by catalytic hydrogenolysis (e.g., Pd/C, H₂).[2] This is a common deprotection method. | Methyl ethers are stable to catalytic hydrogenolysis, offering an orthogonal protecting group strategy. | 6-bromo-2-naphthol, Toluene. |
| Thermal | High: Expected to be thermally stable under typical reaction conditions (up to ~100-150 °C) in the absence of reactive reagents. | Similar thermal stability is expected for 2-methoxy-6-bromonaphthalene. | Decomposition at very high temperatures. |
| Photochemical | Moderate: Naphthalene derivatives can be susceptible to photodegradation upon exposure to UV light.[4] | Similar susceptibility is expected for other naphthalene derivatives. | Complex mixture of degradation products. |
| Organometallic Reagents | High: Generally stable to common organometallic reagents used in cross-coupling reactions (e.g., Suzuki, Heck) at the C-Br bond.[5] | Similar stability is expected for methyl ethers. | No significant degradation of the benzyloxy group is expected. |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound under various stress conditions. These are general methods that can be adapted as needed.
Acidic Condition Stress Test
-
Objective: To determine the lability of the benzyl ether linkage in the presence of a strong acid.
-
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add a stoichiometric amount (or a defined excess) of a strong acid (e.g., 1M HCl in dioxane or trifluoroacetic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
For comparison, run a parallel experiment at an elevated temperature (e.g., 50 °C).
-
Upon completion or at the final time point, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and analyze the crude product by HPLC and/or LC-MS to quantify the remaining starting material and identify any degradation products.
-
Basic Condition Stress Test
-
Objective: To confirm the stability of the compound under basic conditions.
-
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of a solvent mixture (e.g., THF/water or methanol/water).
-
Add a strong base (e.g., 1M NaOH or 1M KOH) to achieve a final concentration of 0.1M.
-
Stir the mixture at room temperature and at an elevated temperature (e.g., 50 °C) in parallel experiments.
-
Monitor the reaction by TLC or HPLC over a 24-hour period.
-
At the end of the experiment, neutralize the mixture with 1M HCl.
-
Extract the product, dry, and analyze by HPLC and/or LC-MS.
-
Oxidative Condition Stress Test
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Add a common oxidizing agent, such as 3% hydrogen peroxide solution (1 mL).[4]
-
Stir the mixture at room temperature, protected from light.
-
Monitor the reaction by TLC or HPLC over 24 hours.
-
Analyze the sample at different time points by HPLC and/or LC-MS to determine the extent of degradation.
-
Thermal Stress Test
-
Objective: To assess the thermal stability of the compound.
-
Procedure:
-
Place a 10 mg sample of solid this compound in a sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the vial in an oven at a set temperature (e.g., 100 °C, 150 °C).
-
After 24 hours, cool the vial to room temperature.
-
Dissolve the sample in a suitable solvent and analyze by HPLC for any signs of degradation by comparing it to a sample stored at room temperature.
-
Visualizing Experimental Workflows
References
Safety Operating Guide
Personal protective equipment for handling 2-(benzyloxy)-6-bromonaphthalene
Essential Safety and Handling Guide for 2-(benzyloxy)-6-bromonaphthalene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2234-45-9). The following protocols are designed to ensure the safe handling of this compound and to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[2][3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), lab coat, and closed-toe shoes | Prevents skin contact, which may cause irritation.[2][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended. | Minimizes inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[3]
-
Verify that the chemical fume hood is functioning correctly.[3]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[2][3]
-
Assemble all necessary equipment and reagents before commencing work.[3]
Handling
-
Don all required PPE as outlined in the table above.[3]
-
Conduct all manipulations of the compound exclusively within a chemical fume hood to control exposure.[3]
-
To prevent the generation of dust, use gentle scooping or weighing on anti-static paper.[3]
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[3]
Post-Handling
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[3]
-
Properly remove and dispose of contaminated PPE.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all waste containing this compound, including contaminated consumables such as gloves and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.[3]
Waste Segregation
-
As a halogenated organic compound, this waste should be segregated from other waste streams, particularly strong bases and oxidizing agents.[2][3] Do not mix with incompatible wastes.[3]
Disposal
-
Dispose of the chemical waste through an approved waste disposal plant or service, following all local, regional, and national hazardous waste regulations.[2][4]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | Clean the mouth with water and seek medical attention.[2] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
